molecular formula C9H5ClO2 B038910 1-Benzofuran-3-carbonyl chloride CAS No. 111964-21-7

1-Benzofuran-3-carbonyl chloride

Cat. No.: B038910
CAS No.: 111964-21-7
M. Wt: 180.59 g/mol
InChI Key: YUHWSRVMUQSCNL-UHFFFAOYSA-N
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Description

1-Benzofuran-3-carbonyl chloride is a highly reactive and versatile acyl chloride derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a robust acylating agent, facilitating the efficient introduction of the 1-benzofuran-3-carbonyl moiety into a wide range of nucleophilic substrates, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. This compound is particularly valuable in the design and synthesis of novel small-molecule libraries for drug discovery, where the benzofuran scaffold is a privileged structure known for its diverse biological activities. Researchers utilize this reagent to construct potential pharmacophores targeting various enzymes and receptors, with applications in developing therapeutics for oncology, neuroscience, and inflammatory diseases. Furthermore, its utility extends to material science, where it acts as a building block for constructing complex organic frameworks and functional polymers. The inherent reactivity of the carbonyl chloride group enables rapid and high-yielding coupling reactions under standard conditions, making it an indispensable tool for streamlining synthetic routes and exploring novel chemical space in a research setting. Proper handling in anhydrous environments is essential due to its sensitivity to moisture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHWSRVMUQSCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515518
Record name 1-Benzofuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111964-21-7
Record name 1-Benzofuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-3-carbonyl chloride: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-3-carbonyl chloride is a highly reactive and versatile acyl chloride derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry.[1] Its significance is anchored in its ability to act as a robust acylating agent, enabling the efficient introduction of the 1-benzofuran-3-carbonyl moiety into a diverse array of nucleophilic substrates. The benzofuran scaffold is a "privileged structure" in drug discovery, known for a wide spectrum of biological activities.[1] Consequently, this reagent is invaluable for constructing novel small-molecule libraries and as a building block for complex therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and key applications, supported by detailed experimental protocols and safety information.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 1-Benzofuran-3-carbonyl chloride is essential for its effective handling, application, and characterization.

Core Properties

The key physicochemical identifiers and properties of 1-Benzofuran-3-carbonyl chloride are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 111964-21-7[1][3][4]
Molecular Formula C₉H₅ClO₂[3][4]
Molecular Weight 180.59 g/mol [1][3][4][5]
Appearance Powder / Solid[3][6][7]
Melting Point 65-66 °C[7]
Boiling Point 260.8 °C at 760 mmHg[3]
Density 1.36 g/cm³[3]
IUPAC Name 1-benzofuran-3-carbonyl chloride[1][3][4]
InChI Key YUHWSRVMUQSCNL-UHFFFAOYSA-N[1][3][4][6][7]
SMILES C1=CC=C2C(=C1)C(=CO2)C(=O)Cl[3][4]
Solubility and Stability

1-Benzofuran-3-carbonyl chloride is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[1][8] Therefore, it must be handled under anhydrous conditions and stored in a dry, inert atmosphere.[1][6][8] It is typically soluble in a range of anhydrous organic solvents, such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene.

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the compound.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption of the acyl chloride group. This peak is expected at a high frequency, typically in the range of 1750-1815 cm⁻¹, which is characteristic of highly reactive acid halides.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring and the proton at the C-2 position of the furan ring. The exact shifts and coupling patterns depend on the substitution. Protons on carbons adjacent to carbonyl groups are generally deshielded and resonate in the 2.0-3.0 ppm region, though in this aromatic system, they are part of the main ring structure.[9]

    • ¹³C NMR: The carbonyl carbon is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, and its signal is expected to appear in the δ 160-180 ppm range.[9] The other aromatic carbons of the benzofuran ring will appear in the typical δ 110-155 ppm region.

Reactivity and Synthetic Utility

The chemical behavior of 1-Benzofuran-3-carbonyl chloride is dominated by the high electrophilicity of the carbonyl carbon, making it a powerful acylating agent.[1]

The Electrophilic Acyl Chloride Moiety

The carbonyl carbon in 1-Benzofuran-3-carbonyl chloride is highly electrophilic. This is a direct consequence of the strong electron-withdrawing inductive effects of both the adjacent carbonyl oxygen and the chlorine atom.[1] This high degree of electrophilicity makes it a prime target for nucleophilic attack.[1]

The principal reaction is Nucleophilic Acyl Substitution . This mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group. This process efficiently transfers the 1-benzofuran-3-carbonyl group to the nucleophile.[1]

G cluster_0 Nucleophilic Acyl Substitution start 1-Benzofuran-3-carbonyl chloride (Highly Electrophilic Carbonyl) attack Nucleophilic Attack start->attack nuc Nucleophile (Nu-H) e.g., R-NH₂, R-OH nuc->attack intermediate Tetrahedral Intermediate attack->intermediate Forms C-Nu bond expulsion Chloride Expulsion intermediate->expulsion Reforms C=O double bond product Acylated Product (Amide, Ester, etc.) expulsion->product hcl HCl byproduct expulsion->hcl Cl⁻ leaves

Caption: General workflow for nucleophilic acyl substitution.

This reactivity allows for the facile synthesis of a wide range of derivatives:

  • Amides: Reaction with primary or secondary amines.

  • Esters: Reaction with alcohols.

  • Thioesters: Reaction with thiols.[1]

The Benzofuran Ring Reactivity

The presence of the potent electron-withdrawing carbonyl chloride group at the C-3 position significantly deactivates the benzofuran ring towards electrophilic aromatic substitution (EAS).[1] This deactivation makes further substitution on the ring more challenging compared to the unsubstituted benzofuran parent molecule.

Friedel-Crafts Acylation

One of the most powerful applications of 1-Benzofuran-3-carbonyl chloride is in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), it can acylate other aromatic rings, forming a new carbon-carbon bond.[1][10] This reaction is a cornerstone for building more complex molecular architectures, such as those found in the antiarrhythmic drug dronedarone, where a substituted benzoyl group is attached at the C-3 position.[1][2]

G cluster_1 Friedel-Crafts Acylation Mechanism acyl 1-Benzofuran-3- carbonyl chloride complex Acylium Ion Generation [R-C=O]⁺[AlCl₄]⁻ acyl->complex lewis Lewis Acid (e.g., AlCl₃) lewis->complex sigma Electrophilic Attack (Sigma Complex Formation) complex->sigma Electrophile aromatic Aromatic Substrate (e.g., Benzene) aromatic->sigma deprotonate Deprotonation & Catalyst Regeneration sigma->deprotonate Loss of H⁺ product Acylated Aromatic Product deprotonate->product

Caption: Key steps in a Friedel-Crafts acylation reaction.

Synthesis

1-Benzofuran-3-carbonyl chloride is typically prepared from its corresponding carboxylic acid, 1-benzofuran-3-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Common reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).

G cluster_2 Synthesis of 1-Benzofuran-3-carbonyl chloride start 1-Benzofuran-3-carboxylic acid (Starting Material) reaction Reaction at Reflux or RT (Catalytic DMF often added with Oxalyl Chloride) start->reaction reagent Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) Solvent (e.g., DCM, Toluene) reagent->reaction workup Removal of Volatiles (Solvent and excess reagent removed under reduced pressure) reaction->workup Reaction completion product Crude 1-Benzofuran-3-carbonyl chloride workup->product purify Purification (Distillation or Recrystallization, if necessary) product->purify final Pure Product (Store under inert gas) purify->final

Caption: General workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The benzofuran nucleus is a prevalent scaffold in numerous biologically active natural products and synthetic drugs.[2][11] It has been explored for a wide range of therapeutic areas, including Alzheimer's disease, cancer, and microbial infections.[11][12]

1-Benzofuran-3-carbonyl chloride serves as a key building block for accessing derivatives of this important heterocycle. Its utility lies in:

  • Library Synthesis: Rapidly generating libraries of amides and esters for high-throughput screening in drug discovery programs.[1]

  • Targeted Synthesis: Acting as a crucial intermediate in the multi-step synthesis of complex target molecules, such as antiarrhythmics and enzyme inhibitors.[1][2]

  • Material Science: Functioning as a monomer or building block for the creation of functional polymers and complex organic frameworks.[1]

Experimental Protocols

The following protocols are representative examples of how 1-Benzofuran-3-carbonyl chloride is used in synthesis. Note: These are generalized procedures and may require optimization for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-Benzyl-1-benzofuran-3-carboxamide (Amide Formation)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve 1-Benzofuran-3-carbonyl chloride (1.05 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes. A tertiary amine base like triethylamine (1.1 eq.) is often included to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Friedel-Crafts Acylation of Anisole
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C.

  • Reagent Addition: Add anisole (1.0 eq.) to the stirred suspension. In the dropping funnel, prepare a solution of 1-Benzofuran-3-carbonyl chloride (1.1 eq.) in the same anhydrous solvent.

  • Reaction: Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Quenching & Workup: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. Transfer to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude solid or oil by flash column chromatography.

Safety and Handling

1-Benzofuran-3-carbonyl chloride is a hazardous chemical that requires careful handling.

  • Hazards: It is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation.[6] The compound is classified as a "Danger" signal word substance.[6]

  • Handling: Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid breathing dust or vapors.[6]

  • Storage: Due to its moisture sensitivity, it must be stored in a tightly sealed container under an inert, dry atmosphere (e.g., under argon or nitrogen).[6][8] Refrigeration (2-8 °C or colder) is recommended to ensure long-term stability.[3][6][7]

  • Decomposition: Decomposes in contact with water.[8] Hazardous decomposition products upon heating or in a fire include carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas.[8]

Conclusion

1-Benzofuran-3-carbonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. Its high reactivity, governed by the electrophilic acyl chloride group, provides a reliable and efficient method for incorporating the biologically significant benzofuran scaffold into a multitude of molecular structures. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the synthesis of novel therapeutics, functional materials, and other advanced chemical entities.

References

  • 1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent - Benchchem. (n.d.). Benchchem.
  • 1-benzofuran-3-carbonyl chloride | CAS 111964-21-7 | AMERICAN ELEMENTS ®. (n.d.). American Elements.
  • 1-BENZOFURAN-3-CARBONYL CHLORIDE | CAS 111964-21-7 - Matrix Fine Chemicals. (n.d.).
  • 1-benzofuran-3-carbonyl chloride | 111964-21-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Benzofuran-3-carbonyl chloride | 111964-21-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 1-benzofuran-3-carbonyl chloride | 111964-21-7. (n.d.). Angene.
  • Benzo[b]furan-3-carbonyl chloride | 111964-21-7 - Apollo Scientific. (n.d.). Apollo Scientific.
  • Benzofuran, chloro- | C8H5ClO | CID 184653 - PubChem. (n.d.). PubChem.
  • SAFETY DATA SHEET - 1-Benzofuran-5-carbonyl chloride. (2023, September 5). Fisher Scientific.
  • Reactivity of Benzofuran Derivatives. (2026, January 19).
  • SAFETY DATA SHEET - 2,3-Benzofuran. (2025, January 15). TCI Chemicals.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). ACS Omega.
  • Supporting Information for: Palladium-Catalyzed Three-Component Reaction of Alkenes, o-Alkynylphenols and N-Substituted Maleimides. (n.d.). Royal Society of Chemistry.
  • SAFETY DATA SHEET - Carbonyl Chloride. (2024, June 6). GHC.
  • Synthesis of Benzofurans - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Total synthesis of natural products containing benzofuran rings. (2017, May 5). RSC Publishing.
  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
  • Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. (2018, July 6). ChemMedChem.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.

Sources

1-Benzofuran-3-carbonyl chloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

1-Benzofuran-3-Carbonyl Chloride: Structural Dynamics, Physicochemical Properties, and Synthetic Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of efficiently introducing privileged scaffolds into early-stage pharmacophores. The benzofuran nucleus is ubiquitous in biologically active molecules, ranging from anti-arrhythmics to novel ion channel antagonists. 1-Benzofuran-3-carbonyl chloride serves as the premier electrophilic building block for functionalizing the C-3 position of the benzofuran ring (). This technical guide details the structural properties, mechanistic causality, and self-validating synthetic protocols associated with this critical reagent.

Molecular Architecture & Physicochemical Profiling

1-Benzofuran-3-carbonyl chloride is a highly reactive acyl chloride derivative. The molecule consists of a bicyclic benzofuran core—a fused benzene and furan ring—equipped with a carbonyl chloride moiety at the 3-position. The adjacent oxygen of the carbonyl group and the highly electronegative chlorine atom exert strong electron-withdrawing effects, rendering the carbonyl carbon exceptionally electrophilic ().

PropertyValue
Chemical Name 1-Benzofuran-3-carbonyl chloride
CAS Number 111964-21-7
Molecular Formula C9H5ClO2
Molecular Weight 180.59 g/mol
Melting Point 65-66 °C
SMILES String ClC(=O)C1=COC2=C1C=CC=C2
InChIKey YUHWSRVMUQSCNL-UHFFFAOYSA-N

Quantitative structural data compiled from Matrix Fine Chemicals () and Sigma-Aldrich ().

Mechanistic Causality: The Acyl Chloride Advantage

In synthetic design, we must constantly weigh atom economy against reaction kinetics. Why utilize an acyl chloride instead of the corresponding 1-benzofuran-3-carboxylic acid?

The causality lies in the thermodynamic driving force. Carboxylic acids require stoichiometric coupling reagents (e.g., HATU, EDC) to form active esters, generating significant chemical waste and complicating downstream purification. By contrast, 1-benzofuran-3-carbonyl chloride undergoes rapid nucleophilic acyl substitution. The high-energy C-Cl bond is easily broken following nucleophilic attack, leading to the irreversible expulsion of a chloride leaving group (). This intrinsically drives the reaction forward without exogenous coupling agents, making it ideal for high-throughput library synthesis.

Amidation A 1-Benzofuran-3-carbonyl chloride (Electrophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Amine Nucleophile B->C D Benzofuran-3-carboxamide (Target Product) C->D Chloride Elimination E HCl Byproduct C->E

Nucleophilic acyl substitution mechanism of 1-benzofuran-3-carbonyl chloride.

Experimental Workflows & Self-Validating Protocols

Protocol A: Nucleophilic Acyl Substitution (Synthesis of TRPM3 Antagonists)

This protocol is adapted from recent patent literature detailing the synthesis of TRPM3 mediated disorder therapeutics ().

  • Step 1: Anhydrous Preparation. Dissolve 3-aminopyrrolidin-2-one (0.520 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.520 mmol) in 3 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl generated during the reaction. Without DIPEA, the HCl would protonate the 3-aminopyrrolidin-2-one, destroying its nucleophilicity and halting the reaction.

  • Step 2: Controlled Acylation. Dissolve 1-benzofuran-3-carbonyl chloride (0.520 mmol) in a minimal volume of anhydrous DCM and add it dropwise to the amine mixture at 0 °C.

    • Causality: Acyl substitution is highly exothermic. Dropwise addition controls the thermal runaway, preventing the degradation of the pyrrolidinone ring and minimizing side reactions.

  • Step 3: Reaction Maturation. Allow the reaction mixture (RM) to warm to room temperature (RT) and stir for 18 hours.

  • Step 4: Self-Validation (Crucial). Before proceeding to purification, remove a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The system is self-validating when the chromatogram shows the complete disappearance of the m/z ~180 peak (starting material) and the emergence of the corresponding amide mass. If starting material persists, add an additional 0.1 eq of the acyl chloride.

  • Step 5: Purification. Filter off any precipitated salts. Purify the filtrate by Flash Column Chromatography (FCC) on silica gel using a gradient of MeOH (0% to 20%) in DCM to afford the pure amide ().

Workflow S1 Step 1: Anhydrous Setup Flame-dried glassware under N2/Ar atmosphere S2 Step 2: Reagent Preparation Dissolve amine & DIPEA in anhydrous DCM S1->S2 S3 Step 3: Dropwise Acylation Add 1-benzofuran-3-carbonyl chloride slowly at 0°C S2->S3 S4 Step 4: Self-Validation Confirm conversion via LC-MS (18h at RT) S3->S4 S5 Step 5: Purification Flash Column Chromatography (MeOH/DCM gradient) S4->S5

Self-validating experimental workflow for amidation via nucleophilic acyl substitution.

Protocol B: Friedel-Crafts Acylation (C-C Bond Formation)

1-Benzofuran-3-carbonyl chloride is also pivotal in Friedel-Crafts acylations, a key step in synthesizing complex scaffolds like the anti-arrhythmic drug dronedarone ().

  • Step 1: Lewis Acid Complexation. Suspend Aluminum Chloride (AlCl3) in anhydrous 1,2-dichloroethane (DCE). Add 1-benzofuran-3-carbonyl chloride.

    • Causality: The strong Lewis acid (AlCl3) coordinates with the chlorine atom of the acyl chloride, abstracting it to generate a highly reactive, resonance-stabilized acylium ion. This step is mandatory to increase the electrophilicity of the carbonyl carbon sufficiently to attack an aromatic ring.

  • Step 2: Electrophilic Aromatic Substitution. Introduce the aromatic substrate. The acylium ion attacks the electron-rich aromatic ring, forming a Wheland intermediate.

  • Step 3: Quenching and Validation. Quench the reaction carefully with ice-cold 1M HCl.

    • Causality: The acidic quench serves a dual purpose: it destroys the active aluminum complex (stopping the reaction) and protonates the resulting ketone for efficient extraction into the organic phase. Validate the organic layer via TLC (UV active at 254 nm) to ensure the target 3-aroylbenzofuran derivative has formed before solvent evaporation.

FriedelCrafts A 1-Benzofuran-3-carbonyl chloride C Acylium Ion Complex (Highly Electrophilic) A->C Cl- Abstraction B Lewis Acid (AlCl3) B->C E Wheland Intermediate C->E Electrophilic Attack D Aromatic Substrate D->E F 3-Aroylbenzofuran (e.g., Dronedarone core) E->F Deprotonation & Quench

Friedel-Crafts acylation pathway for synthesizing 3-aroylbenzofuran derivatives.

Handling, Storage, and Safety Parameters

As an acyl chloride, this compound demands rigorous handling protocols to maintain its structural integrity and ensure laboratory safety.

  • Moisture Sensitivity: Exposure to atmospheric moisture causes rapid hydrolysis, converting the reagent back into 1-benzofuran-3-carboxylic acid and releasing corrosive HCl gas. All transfers must occur in a glovebox or via Schlenk line techniques.

  • Storage: Must be stored at -10 °C under an inert atmosphere (Argon or Nitrogen) to prevent degradation over time ().

  • Safety Profile: Classified under GHS as Danger. It causes severe skin burns and eye damage (H314) and is harmful if swallowed (H302) (). Full PPE, including heavy-duty nitrile gloves and a face shield, is mandatory during preparation.

References

  • 1-BENZOFURAN-3-CARBONYL CHLORIDE | CAS 111964-21-7 - Matrix Fine Chemicals -[Link]

  • US20240336602A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google P

Chemical Stability and Storage Dynamics of 1-Benzofuran-3-carbonyl Chloride: A Comprehensive Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reactivity-Stability Paradox

In medicinal chemistry and drug development, the benzofuran scaffold is a privileged structure, frequently utilized to target various enzymes and receptors in oncology and neuroscience[1]. To introduce this pharmacophore into complex small molecules, 1-Benzofuran-3-carbonyl chloride (CAS: 111964-21-7)[2] is widely employed as a robust acylating agent.

As a Senior Application Scientist, I frequently observe that the failure of downstream acylation reactions is rarely due to the synthetic strategy itself, but rather the insidious degradation of the acyl chloride precursor. The carbonyl carbon in 1-Benzofuran-3-carbonyl chloride is highly electrophilic. This is driven by the synergistic electron-withdrawing effects of the adjacent chlorine atom and the inductive pull from the oxygen atom within the benzofuran ring[1]. While this extreme electrophilicity ensures rapid, high-yielding coupling reactions with amines, alcohols, and thiols, it inherently compromises the reagent's stability, making it exquisitely sensitive to nucleophilic attack by atmospheric moisture[3].

Mechanisms of Degradation: Hydrolysis and Solvolysis

The primary threat to the chemical stability of 1-Benzofuran-3-carbonyl chloride is hydrolysis. When exposed to even trace amounts of water, the nucleophilic oxygen of H₂O attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate that rapidly collapses, expelling a chloride ion to yield 1-benzofuran-3-carboxylic acid and stoichiometric hydrogen chloride (HCl) gas[3].

The generation of HCl is particularly problematic. Not only does it autocatalyze further degradation, but it also causes dangerous pressure build-up within sealed storage containers[3]. Macroscopically, this degradation manifests as cloudiness in the liquid (due to HCl release and insolubility of the resulting acid) or a distinct yellowing of the reagent[1].

G A 1-Benzofuran-3-carbonyl chloride (Highly Electrophilic) C Tetrahedral Intermediate A->C Nucleophilic Attack B Atmospheric Moisture (H2O) B->C Nucleophilic Attack D 1-Benzofuran-3-carboxylic acid C->D Chloride Expulsion E Hydrogen Chloride (HCl) (Autocatalytic/Pressure) C->E Byproduct Release

Caption: Hydrolysis mechanism of 1-Benzofuran-3-carbonyl chloride upon moisture exposure.

Quantitative Stability Assessment

Understanding the environmental limits of this reagent is critical for experimental design. The table below summarizes the stability profile of 1-Benzofuran-3-carbonyl chloride across various conditions.

Table 1: Solvolysis and Stability Profile
Condition / SolventNucleophilicityRelative StabilityPrimary Degradation RiskRecommended Action
Atmospheric Air High (H₂O vapor)Poor (< 1 Hour)Rapid hydrolysis to carboxylic acid and HCl[3]Handle strictly in a glovebox or under inert gas.
Protic Solvents (e.g., MeOH, EtOH)HighPoor (Seconds to Minutes)Rapid solvolysis to the corresponding esterAvoid completely unless the specific goal is ester synthesis.
Aprotic Solvents (e.g., DCM, THF)LowModerate (Days)Trace moisture ingress leading to slow hydrolysisDry solvents over activated 3Å molecular sieves prior to use.
Neat Storage (0–6°C, Argon)NoneExcellent (Months to Years)Thermal degradation, seal failureStore in amber vials, validate periodically via NMR[1].

Self-Validating Storage and Handling Protocols

To ensure the integrity of 1-Benzofuran-3-carbonyl chloride, laboratories must implement a self-validating storage system. This means the protocol not only protects the chemical but includes built-in quality control steps to verify that the protection is working. While some suppliers recommend storage at -10°C[4], maintaining the reagent strictly between 0–6°C under inert conditions is generally sufficient to halt kinetic degradation[1].

Methodology 1: Anhydrous Aliquoting and Storage

Do not store this reagent in a single, frequently opened bulk container. Repeated exposure to ambient air will inevitably degrade the stock.

  • Glovebox Transfer: Transfer the bulk reagent bottle into a strictly anhydrous glovebox (moisture < 1 ppm).

  • Visual Inspection: Examine the reagent. Causality: Cloudiness or a yellow tint indicates that moisture has already breached the seal, leading to HCl release and acid precipitation[1].

  • Aliquoting: Dispense the working volume into pre-dried, amber glass vials. Causality: Amber glass prevents UV-induced photolytic radical pathways that could compromise the benzofuran ring system.

  • Inert Gas Purging: Overlay the headspace of each vial with dry Argon. Causality: Argon is significantly denser than Nitrogen (1.78 kg/m ³ vs 1.25 kg/m ³). It forms a heavy, protective blanket over the liquid phase, effectively displacing atmospheric moisture and preventing its ingress when the vial is briefly opened.

  • Sealing: Seal with PTFE-lined caps and wrap the outer seam tightly with Parafilm or electrical tape.

  • Cold Storage: Store the aliquots in a dedicated desiccated container within a refrigerator at 0–6°C[1]. Causality: Lowering the temperature reduces the kinetic energy of the system, thereby decreasing the rate constant of any potential hydrolysis reactions according to the Arrhenius equation.

Methodology 2: Self-Validating Quality Control (NMR & KF Titration)

Before initiating a critical, multi-step synthesis, the integrity of the stored aliquot must be verified.

  • Sample Preparation: Inside the glovebox, extract 50 µL of the reagent using a dry, gas-tight syringe.

  • Karl Fischer (KF) Titration: Inject 20 µL of the sample into a coulometric KF titrator. Causality: Coulometric KF is highly sensitive for trace water detection. The moisture content must register at <0.1% w/w to validate the integrity of the storage seal[1].

  • NMR Sample Preparation: Dissolve the remaining 30 µL of the reagent in 0.5 mL of anhydrous CDCl₃ (ampouled, stored over silver foil).

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum at 25°C.

  • Data Interpretation: Analyze the carbonyl region. The presence of a sharp singlet at ~170 ppm confirms the intact carbonyl chloride. If a secondary peak emerges at ~165 ppm , this indicates the formation of 1-benzofuran-3-carboxylic acid via hydrolysis[1]. Action: Discard the batch if the acid peak exceeds 5% relative integration.

G Step1 Receive Reagent (Inspect for Cloudiness) Step2 Glovebox Transfer (Anhydrous Environment) Step1->Step2 Step3 Aliquot into Amber Vials (Prevent UV Degradation) Step2->Step3 Step4 Argon Purge & Seal (Displace Moisture/Oxygen) Step3->Step4 Step5 Cold Storage (0-6°C) (Minimize Kinetic Energy) Step4->Step5 Step6 Validation (NMR & KF) (<0.1% Moisture, 13C NMR ~170ppm) Step5->Step6 Step6->Step1 Fail (Discard) Step6->Step5 Pass

Caption: Self-validating workflow for the storage and handling of moisture-sensitive acyl chlorides.

Conclusion

The successful application of 1-Benzofuran-3-carbonyl chloride in drug discovery relies entirely on the rigorous mitigation of its electrophilic vulnerability. By transitioning from passive storage to a self-validating system—utilizing dense inert gases (Argon), strict thermal control (0–6°C), and routine ¹³C NMR/KF validation—researchers can eliminate reagent degradation as a variable in complex synthetic workflows.

References

  • Benchchem. "1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent". Retrieved from: 1

  • Matrix Fine Chemicals. "1-BENZOFURAN-3-CARBONYL CHLORIDE | CAS 111964-21-7". Retrieved from: 2

  • Sigma-Aldrich. "1-benzofuran-3-carbonyl chloride | 111964-21-7". Retrieved from: 4

  • BASF. "Acid Chlorides and Chloroformates - Safety and Handling". Retrieved from: 3

Sources

Unlocking the Pharmacological Potential of Benzofuran-Containing Molecules: A Technical Guide to Biological Activities and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure in modern medicinal chemistry. Its unique planar and aromatic characteristics make it an ideal pharmacophore for designing highly selective therapeutic agents. This whitepaper provides an in-depth technical analysis of the biological activities of benzofuran-containing molecules, focusing on their mechanisms of action in oncology and infectious diseases. Furthermore, it details self-validating experimental workflows, explaining the fundamental causality behind each protocol step to empower researchers and drug development professionals.

The Benzofuran Scaffold: A Privileged Pharmacophore

The benzofuran nucleus, characterized by fused benzene and furan rings, serves as a highly versatile structural motif. Its planar, aromatic nature allows for strong


 stacking interactions with protein targets, while the oxygen atom in the furan ring acts as a critical hydrogen bond acceptor. By systematically varying substituents at the C-2, C-3, and C-6 positions, medicinal chemists can fine-tune the scaffold's lipophilicity, electronic distribution, and steric profile to achieve highly selective biological activities 1.

Clinical Validation: FDA-Approved Benzofuran Therapeutics

The therapeutic viability of the benzofuran core is validated by several widely utilized FDA-approved drugs:

  • Amiodarone : A highly effective Class III antiarrhythmic agent. The benzofuran moiety (2-butyl-3-benzofuranyl) is critical for its integration into myocardial cell membranes, where it prolongs the action potential duration and refractory period by blocking potassium channels 2.

  • Vilazodone (Viibryd) : Approved for Major Depressive Disorder (MDD), vilazodone functions as a Serotonin Partial Agonist-Reuptake Inhibitor (SPARI). The benzofuran-2-carboxamide group enhances its binding affinity to the 5-HT1A receptor and the serotonin transporter, providing a dual mechanism of action that differentiates it from traditional SSRIs 3.

Anticancer Activity: Targeting the Microtubule Network

One of the most promising applications of novel benzofuran derivatives is in oncology, specifically as tubulin polymerization inhibitors. Microtubules are highly dynamic cytoskeletal structures essential for cell division.

Mechanistic Causality : Benzofuran derivatives, particularly those with methoxy substitutions (e.g., 3,4,5-trimethoxyphenyl groups), act as structural analogs of colchicine. They bind competitively to the colchicine-binding pocket at the


-tubulin heterodimer interface. This binding induces a conformational change that prevents the addition of new tubulin monomers. Consequently, the mitotic spindle fails to form, triggering the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase, and ultimately inducing apoptosis via the release of cytochrome c and the activation of caspase-3, -8, and -9 4.

Pathway N1 Benzofuran Scaffold N2 Binds Colchicine Pocket N1->N2 N3 Inhibits Tubulin Polymerization N2->N3 N4 G2/M Cell Cycle Arrest N3->N4 N5 Caspase-3/8/9 Activation N4->N5 N6 Apoptosis N5->N6

Benzofuran-induced apoptotic signaling pathway via tubulin polymerization inhibition.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

To validate the specific anti-microtubule mechanism of a novel benzofuran derivative, researchers must isolate the tubulin interaction from general cytotoxicity. The following self-validating protocol utilizes fluorescence enhancement to monitor microtubule assembly in real-time.

Step-by-Step Methodology & Causality:

  • Preparation of Tubulin : Resuspend purified porcine brain tubulin (>99% purity) in PEM buffer (PIPES, EGTA, MgCl2) supplemented with 1 mM GTP.

    • Causality: PIPES maintains the optimal pH (6.9) without interfering with metal ions. EGTA chelates calcium ions, which are known to depolymerize microtubules, thereby preventing spontaneous degradation. Mg2+ is a required structural cofactor, and GTP provides the necessary thermodynamic energy for heterodimers to undergo the conformational changes required for assembly.

  • Compound Incubation : Aliquot the tubulin mixture into a pre-warmed 96-well half-area plate. Add the benzofuran derivative (test), Colchicine (positive control for inhibition), Paclitaxel (positive control for stabilization), and DMSO (vehicle control).

    • Causality: Including both an inhibitor and a stabilizer establishes a self-validating system, ensuring the assay's dynamic range is fully functional and distinguishing true inhibition from assay failure.

  • Initiation and Monitoring : Transfer the plate to a fluorescence microplate reader pre-heated to 37°C.

    • Causality: Microtubule assembly is an endothermic process in vitro; it requires physiological temperatures (37°C) to initiate the nucleation phase.

  • Data Acquisition : Measure fluorescence (Excitation: 340 nm / Emission: 430 nm) every minute for 60 minutes.

    • Causality: A fluorescent reporter (e.g., DAPI) incorporated into the buffer experiences an enhanced quantum yield when intercalating into the hydrophobic pockets of the polymerized microtubule lattice, providing a real-time, objective readout of assembly kinetics.

  • Kinetics Calculation : Calculate the Vmax (maximum rate of polymerization) from the linear growth phase of the fluorescence curve to determine the IC50.

Workflow S1 1. Purify Tubulin in GTP-supplemented Buffer S2 2. Introduce Benzofuran Derivatives (Test Cohort) S1->S2 S3 3. Incubate at 37°C to Initiate Assembly S2->S3 S4 4. Monitor Fluorescence (Ex: 340nm / Em: 430nm) S3->S4 S5 5. Calculate IC50 from Polymerization Vmax S4->S5

Step-by-step in vitro tubulin polymerization assay workflow for benzofuran screening.

Antimicrobial Activity and Structure-Activity Relationship (SAR)

Beyond oncology, benzofurans exhibit significant antimicrobial properties. SAR studies reveal that the presence of a double bond between the C-2 and C-3 positions expands the conjugated system. This increases the molecule's hydrophobicity, facilitating its penetration through the lipid-rich cell membranes of pathogenic fungi and bacteria. Furthermore, aza-benzofuran analogs tend to show superior antibacterial activity, whereas oxa-benzofurans exhibit stronger antifungal profiles 5.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

To accurately quantify antimicrobial efficacy and establish SAR, the broth microdilution method is employed.

Step-by-Step Methodology & Causality:

  • Inoculum Preparation : Standardize the microbial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
    • Causality: Standardization ensures a uniform microbial load. This prevents false positives caused by under-inoculation and false negatives (artificially high MIC) caused by overwhelming the compound with an excessive bacterial load.

  • Serial Dilution : Perform two-fold serial dilutions of the benzofuran derivative in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) across a 96-well plate.

  • Incubation and Readout : Incubate the plates at 37°C for 24 hours. Add resazurin dye (0.015%) to each well.

    • Causality: Visual assessment of turbidity is highly subjective and prone to error, especially with lipophilic benzofuran compounds that may precipitate in aqueous media. Resazurin is an oxidation-reduction indicator; metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a binary, objective colorimetric endpoint for cell viability, ensuring the trustworthiness of the data.

Quantitative Data Summary

The following table synthesizes the biological activities, mechanisms, and potencies of key benzofuran derivatives and approved drugs discussed in recent literature.

Compound / DerivativePrimary Target / MechanismDisease ApplicationPotency / IC50Ref
Amiodarone Potassium Channel BlockerCardiac ArrhythmiaClinical Dose: 200 mg2
Vilazodone 5-HT1A Agonist & SSRIMajor Depressive DisorderClinical Dose: 40 mg3
Compound 3h (5-amino-6-methoxy)Tubulin Polymerization InhibitionLeukemia (HL-60, U937)16 – 24 nM4
Compound 30a Tubulin Polymerization InhibitionHepatocellular Carcinoma8.49 – 16.72

M
6
Compound 6 (Oxa-benzofuran)Fungal Cell Membrane PenetrationFungal Infections12.5 – 25

g/mL
5

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI.
  • Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed.
  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI.
  • 75-188 Amiodarone Hydrochloride Final Print Label - FDA.gov.
  • Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC.

Sources

Benzofuran as a Privileged Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—core molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Benzofuran, a bicyclic heterocycle consisting of a benzene ring fused to a furan ring, stands out as a premier privileged scaffold. This technical guide explores the structural rationale behind benzofuran's versatility, details a field-proven, green synthetic protocol for its construction, and deconstructs the Structure-Activity Relationship (SAR) logic used to optimize its pharmacological profile across oncology, neurology, and immunology.

Structural Rationale: Why Benzofuran?

The benzofuran core owes its privileged status to a unique combination of physicochemical properties. Its planar, highly conjugated aromatic system allows for extensive


 stacking interactions with aromatic amino acid residues (such as Phenylalanine and Tyrosine) within protein binding pockets. Concurrently, the furan oxygen serves as a highly directional hydrogen-bond acceptor. This dual capability allows benzofuran derivatives to effectively engage with diverse targets, including kinases, G-protein-coupled receptors (GPCRs), and structural proteins like tubulin 1.

Synthetic Methodologies: Constructing the Core

While traditional syntheses of benzofurans often rely on expensive palladium-catalyzed Sonogashira couplings followed by intramolecular cyclization 2, the Rap-Stoermer reaction has emerged as a highly efficient, atom-economical alternative. This reaction involves the condensation of substituted salicylaldehydes with


-haloketones. Recent advancements have optimized this pathway using Triethylamine (TEA) under solvent-free conditions, yielding products with 81–97% efficiency 3.
Step-by-Step Methodology: TEA-Catalyzed Solvent-Free Synthesis

As an Application Scientist, ensuring reproducibility requires understanding the why behind each step. The following protocol outlines a self-validating system for synthesizing benzofuran-2-yl ketones.

  • Reagent Preparation : Weigh equimolar amounts of substituted salicylaldehyde (1.0 mmol) and

    
    -haloketone (1.0 mmol).
    
    • Causality: Maintaining strict equimolar stoichiometry prevents the formation of unreacted starting material impurities, significantly simplifying downstream chromatographic purification.

  • Catalyst Addition : Add Triethylamine (TEA) (1.5 equivalents) directly to the neat mixture.

    • Causality: TEA acts dually as a base to deprotonate the phenol (generating a reactive phenoxide ion) and as a mild nucleophilic catalyst to drive the subsequent Dieckmann-type intramolecular aldol condensation 3.

  • Sealed-Vessel Reaction : Seal the reaction mixture in a pressure tube and heat to 130°C for 2–4 hours.

    • Causality: Solvent-free conditions maximize the effective concentration and collision frequency of the reactants. Because TEA boils at ~89°C, the sealed vessel is critical to maintain internal pressure and prevent catalyst volatilization at 130°C.

  • Quenching & Partitioning : Cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride (

    
    ).
    
    • Causality: The mildly acidic

      
       wash neutralizes residual TEA (forming water-soluble TEA-HCl) and drives the highly lipophilic benzofuran product entirely into the organic ethyl acetate layer.
      
  • Self-Validation & Characterization :

    • Validation System: The completion of the reaction is self-validated by monitoring crude

      
      -NMR. The reaction is deemed complete when the characteristic aldehyde proton peak (~10.0 ppm) entirely disappears, replaced by the distinct furan C-3 proton singlet emerging around 7.5 ppm.
      

RapStoermer Salicylaldehyde Salicylaldehyde + α-Haloketone TEA TEA Catalyst (Solvent-Free, 130°C) Salicylaldehyde->TEA NucleophilicAttack Nucleophilic Substitution (Phenoxide Formation) TEA->NucleophilicAttack Aldol Intramolecular Aldol Condensation NucleophilicAttack->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Product Benzofuran-2-yl Ketone (81-97% Yield) Dehydration->Product

Fig 1: Mechanistic workflow of the TEA-catalyzed Rap-Stoermer synthesis of benzofurans.

Pharmacological Diversity & Target Engagement

The true power of the benzofuran scaffold lies in its modularity. By substituting specific positions on the core ring, medicinal chemists can drastically shift the molecule's biological target. Below is a quantitative summary of recent benzofuran derivatives and their corresponding biological activities.

Compound DerivativeTarget / Cell LineIC

/ K

Value
Biological Activity
3-Bromo-3-methylbenzofuran HL60 (Acute Leukemia)0.1 µMPotent Cytotoxic / Anticancer 1
4-Fluoro-2-benzofuranyl amiloride uPA (Urokinase)IC

= 0.43 µM (K

= 88 nM)
Metastasis Inhibitor 1
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan HeLa (Cervical Cancer)16 – 24 nMTubulin Polymerization Inhibitor 4
2-Arylbenzofuran derivative AChE / BACE10.086 µM / 0.043 µMNeuroprotective / Anti-Alzheimer's [[5]]()
Aza-benzofuran (Compound 1) iNOS (RAW 264.7 Macrophages)17.31 µMAnti-inflammatory 6

Structure-Activity Relationship (SAR) Optimization

Optimizing the benzofuran scaffold requires precise structural tuning. SAR studies have established clear logical pathways for derivatization:

  • C-2 Position (Aroyl/Alkyl Groups): Substitutions at the C-2 position dictate the primary spatial orientation of the molecule within target binding pockets. For instance, adding an amiloride group here yields potent urokinase (uPA) inhibitors [[1]]().

  • C-3 Position (Halogens & Methyls): The introduction of a halogen (e.g., Bromine) or a methyl group at the C-3 position significantly enhances cytotoxicity against leukemia cell lines (HL60). This is caused by an increase in lipophilicity and the introduction of specific halogen-bonding interactions that stabilize the drug-target complex 1.

  • C-5/C-6 Positions (Methoxy Groups): Methoxy substitutions at the C-5 or C-6 positions are critical for mimicking the pharmacophore of Combretastatin A-4 (CA-4). This specific electronic configuration allows the derivative to bind tightly to the colchicine site of tubulin, dropping the IC

    
     for tubulin polymerization inhibition into the low nanomolar range (16–24 nM) [[4]]().
    

SAR_Benzofuran Core Benzofuran Scaffold C2 C-2 Position (Aroyl/Alkyl Groups) Core->C2 C3 C-3 Position (Halogens/Methyl) Core->C3 C5C6 C-5/C-6 Position (Methoxy Groups) Core->C5C6 Target1 Anti-inflammatory / uPA Inhibition C2->Target1 Target2 Enhanced Cytotoxicity (Leukemia) C3->Target2 Target3 Tubulin Polymerization Inhibition C5C6->Target3

Fig 2: Structure-Activity Relationship (SAR) optimization logic for the benzofuran core.

Conclusion

Benzofuran remains an indispensable tool in the medicinal chemist's arsenal. By leveraging green synthetic protocols like the solvent-free Rap-Stoermer reaction and applying rigorous SAR logic, researchers can continuously evolve this privileged scaffold to address complex pathologies ranging from aggressive carcinomas to neurodegenerative diseases.

References

  • Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions, ChemistrySelect. 3

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies, ACS Omega.2

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022, MDPI. 4

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity, PMC. 1

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046, PMC. 6

  • A Comparative Guide to the Biological Activity of Benzofuran and Dibenzofuran Derivatives, Benchchem.5

Sources

An In-Depth Technical Guide to the Safe Handling of 1-Benzofuran-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Reagent

1-Benzofuran-3-carbonyl chloride (CAS No. 111964-21-7, Molecular Formula: C₉H₅ClO₂) is a highly reactive acyl chloride that serves as a critical intermediate in organic and medicinal chemistry.[1][2] Its utility lies in its function as a potent acylating agent, enabling the introduction of the 1-benzofuran-3-carbonyl moiety into various nucleophilic substrates to synthesize a wide array of amides, esters, and thioesters.[1] The benzofuran scaffold is a privileged core in many biologically active compounds, making this reagent particularly valuable in drug discovery and materials science.[1]

However, the very reactivity that makes 1-Benzofuran-3-carbonyl chloride a valuable synthetic tool also necessitates stringent safety and handling precautions. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making it susceptible to rapid nucleophilic attack.[1][3] This inherent reactivity, particularly its violent reaction with water and other protic nucleophiles, is the primary driver for the handling protocols detailed in this guide. This document provides a comprehensive overview of the essential precautions required to handle this reagent safely, ensuring both the integrity of the experiment and the well-being of laboratory personnel.

I. Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 1-Benzofuran-3-carbonyl chloride is the foundation of safe handling. It is classified as a corrosive solid that poses multiple health risks upon exposure.

Hazard Profile:

Hazard StatementClassificationDescription
H302 Harmful if swallowedIngestion can cause significant toxicity.
H314 Causes severe skin burns and eye damageThe compound is highly corrosive to skin and eye tissue upon contact.[2]
H335 May cause respiratory irritationInhalation of the dust or its decomposition products (like HCl gas) can irritate the respiratory tract.
Moisture Sensitive Reacts with WaterReacts violently with water, releasing corrosive hydrogen chloride (HCl) gas and heat.[4]

Table 1: Key Hazard Statements for 1-Benzofuran-3-carbonyl chloride.[5]

The Causality of Corrosivity and Reactivity: The primary hazard stems from the acyl chloride functional group. Upon contact with moisture (e.g., on skin, in eyes, or in the respiratory tract), the compound rapidly hydrolyzes. This reaction produces 1-benzofuran-3-carboxylic acid and, more acutely, hydrogen chloride gas. HCl is a strong acid and is responsible for the severe corrosive burns observed. This immediate and exothermic reaction underscores the critical need to handle the compound in a moisture-free environment.[3][4]

II. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense
  • Certified Chemical Fume Hood: All manipulations of 1-Benzofuran-3-carbonyl chloride, including weighing, transfer, and addition to a reaction, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains hazardous dust and vapors and protects the user from inhalation and accidental splashes.

  • Inert Atmosphere: Due to its high moisture sensitivity, reactions involving this reagent should be conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents both the degradation of the reagent and the hazardous evolution of HCl gas. Standard Schlenk line or glovebox techniques are recommended.[6]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical. All personnel must know their location and how to use them. In case of accidental contact, immediate flushing is the most critical first aid step.[7]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment. The following provides a minimum standard for handling 1-Benzofuran-3-carbonyl chloride.

  • Eye and Face Protection: Tightly sealed chemical splash goggles are required at all times. Given the severe corrosivity of the material, a full-face shield worn over the goggles is strongly recommended to protect against splashes during transfer or quenching procedures.[7]

  • Hand Protection: Chemical-resistant gloves are mandatory. Due to the corrosive nature of acyl chlorides, butyl rubber gloves are often recommended. Heavy-duty nitrile gloves may be acceptable for incidental contact, but compatibility should always be verified with the glove manufacturer. Always inspect gloves for tears or pinholes before use.

  • Body Protection: A flame-resistant laboratory coat is required. An additional chemically resistant apron should be worn when handling larger quantities. Full-length pants and closed-toe shoes are mandatory laboratory attire.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a full-face respirator with an appropriate acid gas/organic vapor cartridge should be used.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Level Start Handling 1-Benzofuran-3-carbonyl chloride? CheckQuantity Quantity Handled? Start->CheckQuantity CheckTask Task Being Performed? CheckQuantity->CheckTask Small (<1g) EnhancedPPE Enhanced PPE: - Minimum PPE + - Face Shield - Chemically Resistant Apron CheckQuantity->EnhancedPPE Large (>1g) MinPPE Minimum PPE: - Chemical Goggles - Lab Coat - Chemical-Resistant Gloves - Closed-toe shoes CheckTask->MinPPE Weighing / Small Transfer CheckTask->EnhancedPPE Reaction Setup / Quenching MaxPPE Maximum PPE / Emergency: - Enhanced PPE + - Full-Face Respirator with  Acid Gas Cartridge EnhancedPPE->MaxPPE Spill or Aerosol Risk

Caption: PPE selection workflow based on quantity and task.

III. Standard Operating Procedures: From Bottle to Reaction

Adherence to a strict, step-by-step protocol is crucial for safely incorporating this solid reagent into a reaction.

Preparation and Weighing
  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., overnight at >100 °C) and allowed to cool in a desiccator or under a stream of inert gas immediately before use.[8]

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) and purge it with inert gas. This is often done by cycling between vacuum and the inert gas source three times.[6]

  • Weighing the Reagent:

    • Perform this task entirely within a chemical fume hood.

    • Do not weigh the corrosive solid directly on a balance. Instead, weigh a clean, dry vial or small flask with a cap.

    • Inside the fume hood, carefully transfer the required amount of 1-Benzofuran-3-carbonyl chloride into the pre-weighed container using a clean, dry, corrosion-resistant spatula. Keep the stock bottle open for the minimum time possible.

    • Immediately cap the container and re-weigh it to determine the mass of the reagent by difference. This "weighing by difference" technique minimizes contamination and exposure.

Experimental Protocol: A Typical Acylation Reaction

This protocol describes a general procedure for the acylation of a primary amine.

  • Reaction Setup:

    • To the dried, inerted reaction flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and an anhydrous, non-protic solvent (e.g., dichloromethane, THF).

    • Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.2 equivalents) to act as an HCl scavenger.

    • Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition:

    • Dissolve the weighed 1-Benzofuran-3-carbonyl chloride (1.0 equivalent) in a small amount of anhydrous solvent in a separate, dry, inerted flask.

    • Using a dry syringe or cannula, slowly add the acyl chloride solution dropwise to the cooled, stirred amine solution over a period of 15-30 minutes. A rapid addition can lead to an uncontrolled exotherm.

    • A precipitate (the hydrochloride salt of the base) will likely form.

  • Reaction and Work-up:

    • Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

    • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add a quenching agent. Options include:

      • Water or Saturated Sodium Bicarbonate: Add dropwise. Be prepared for gas evolution (HCl reacting with bicarbonate) and a potential exotherm. This hydrolyzes any remaining acyl chloride.[9]

      • Methanol/Ethanol: Forms the corresponding methyl/ethyl ester, which is often easier to remove during purification than the carboxylic acid.[10]

    • Transfer the quenched mixture to a separatory funnel, dilute with more solvent if necessary, and perform an aqueous work-up to remove salts and impurities.

Diagram: General Laboratory Workflow

Lab_Workflow cluster_prep Preparation cluster_handling Reagent Handling (in Fume Hood) cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware 1. Dry Glassware Inert_Atmosphere 2. Assemble & Inert (N2/Ar Purge) Dry_Glassware->Inert_Atmosphere Weigh_Reagent 3. Weigh by Difference Inert_Atmosphere->Weigh_Reagent Prepare_Solution 4. Prepare Reagent Solution (Anhydrous) Weigh_Reagent->Prepare_Solution Add_Reagent 6. Slow Addition of Acyl Chloride Prepare_Solution->Add_Reagent Setup_Reaction 5. Prepare Nucleophile & Base at 0°C Setup_Reaction->Add_Reagent React 7. Stir at RT Add_Reagent->React Quench 8. Quench Reaction (e.g., H2O, NaHCO3) React->Quench Extract 9. Aqueous Extraction Quench->Extract Purify 10. Dry & Purify Extract->Purify

Sources

Methodological & Application

Application Note: Protocol for Friedel-Crafts Acylation Using 1-Benzofuran-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 1-Benzofuran-3-carbonyl chloride (CAS 111964-21-7) is a highly reactive, versatile acylating agent utilized to introduce the 1-benzofuran-3-carbonyl moiety into nucleophilic substrates [1]. This specific transformation is critical for the creation of 3-aroylbenzofurans and complex diaryl ketone structures, which serve as the fundamental pharmacophore for several antiarrhythmic drugs, including dronedarone and amiodarone analogs [1].

The electrophilic nature of the carbonyl carbon in 1-benzofuran-3-carbonyl chloride is significantly enhanced by the electron-withdrawing effects of the adjacent oxygen atom in the benzofuran ring and the chlorine atom [1]. When subjected to Friedel-Crafts acylation conditions in the presence of a Lewis acid, it forms a highly reactive acylium ion that readily attacks aromatic systems to form stable carbon-carbon bonds.

Mechanistic Pathway and Workflow

The Friedel-Crafts acylation using 1-benzofuran-3-carbonyl chloride proceeds via the generation of an acylium ion intermediate. The Lewis acid coordinates with the chloride leaving group, facilitating its departure. The resulting electrophile is then attacked by the aromatic substrate, forming a Wheland intermediate, which subsequently deprotonates to restore aromaticity [1, 4].

G A 1-Benzofuran-3-carbonyl chloride + Lewis Acid (e.g., TiCl4) B Acylium Ion Formation (Electrophile Generation) A->B Activation C Nucleophilic Attack by Arene (Wheland Intermediate) B->C + Arene D Deprotonation & Rearomatization C->D - H+ E 3-Aroylbenzofuran Derivative (Target Scaffold) D->E Aqueous Workup

Caption: Friedel-Crafts acylation mechanism workflow for 3-aroylbenzofuran synthesis.

Optimization of Reaction Conditions

Selecting the appropriate Lewis acid and solvent is critical to prevent side reactions such as over-acylation, ether cleavage, or degradation of the benzofuran core. While Aluminum Chloride (AlCl₃) is the classical choice, Titanium Tetrachloride (TiCl₄) offers milder conditions and superior regiocontrol [2]. Recent advancements also highlight the use of catalytic Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) to minimize stoichiometric metal waste [4].

Table 1: Quantitative Comparison of Lewis Acids and Solvents for Benzofuran Acylation
Lewis Acid (Eq.)SolventTemp ProfileYield (%)Causality / Mechanistic Observation
AlCl₃ (1.1)DCM0 °C to RT75%Standard strong Lewis acid; high reactivity but risks cleavage of sensitive methoxy groups on the arene.
TiCl₄ (1.1)DCM-78 °C to RT82%Milder Lewis acidity; excellent for controlling regioselectivity and minimizing poly-acylated side products [2].
Bi(OTf)₃ (0.1)Nitromethane60 °C88%Catalytic approach; highly efficient, avoids product inhibition, and reduces toxic metal waste streams [4].
FeCl₃ (1.1)DCEReflux65%Harsher thermal conditions required; can lead to partial polymerization or degradation of the benzofuran core.

Detailed Experimental Protocol

The following protocol describes the synthesis of a generic 3-aroylbenzofuran derivative using 1-benzofuran-3-carbonyl chloride and an electron-rich aromatic substrate (e.g., anisole).

Reagents and Equipment
  • 1-Benzofuran-3-carbonyl chloride : 1.0 mmol (CAS 111964-21-7) [3]

  • Aromatic Substrate (e.g., Anisole): 1.1 mmol

  • Titanium Tetrachloride (TiCl₄) : 1.1 mmol (1M solution in DCM)

  • Anhydrous Dichloromethane (DCM) : 10 mL

  • Equipment : Flame-dried Schlenk flask, argon/nitrogen manifold, magnetic stirrer, dropping funnel, cooling bath (dry ice/acetone).

Step-by-Step Methodology
  • Preparation of the Reaction Vessel :

    • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon three times.

    • Causality: 1-Benzofuran-3-carbonyl chloride and TiCl₄ are highly moisture-sensitive. Water will rapidly hydrolyze the acyl chloride to 1-benzofuran-3-carboxylic acid, terminating the reaction.

  • Substrate Loading :

    • Dissolve the aromatic substrate (1.1 mmol) and 1-benzofuran-3-carbonyl chloride (1.0 mmol) in 10 mL of anhydrous DCM [2].

    • Self-Validation Check: The solution should be clear and pale yellow.

  • Catalyst Addition :

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add TiCl₄ (1.1 mmol) dropwise over 10 minutes via a gas-tight syringe[2].

    • Causality: The low temperature mitigates the highly exothermic formation of the acylium ion and prevents uncontrolled polymerization of the electron-rich benzofuran ring.

    • Self-Validation Check: A distinct color change (often deep orange or red) will occur, indicating the formation of the Lewis acid-acyl chloride complex (acylium ion).

  • Reaction Propagation :

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4 hours.

    • Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The UV-active acyl chloride spot will disappear, replaced by a lower Rf spot corresponding to the highly conjugated diaryl ketone product.

  • Quenching and Workup :

    • Cool the flask to 0 °C and carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution [2].

    • Causality: The basic quench neutralizes the Lewis acid and breaks the stable metal-ketone complex, releasing the free 3-aroylbenzofuran product without causing acidic cleavage.

    • Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification :

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel to yield the pure 3-aroylbenzofuran derivative.

Troubleshooting and Regioselectivity Control

A common issue in the functionalization of benzofurans is poor regioselectivity, often resulting in mixtures of C2 and C3 acylated products [2]. When using 1-benzofuran-3-carbonyl chloride as the electrophile, the regiochemistry is fixed at the benzofuran's C3 position by the reagent itself. However, the regioselectivity of the attacked arene must be managed.

  • Over-Acylation : If poly-acylation of the target arene occurs, reduce the equivalents of the acylating agent to 0.95 eq and maintain the reaction at 0 °C rather than warming to room temperature.

  • Product Inhibition : Traditional Lewis acids (AlCl₃, TiCl₄) form strong complexes with the resulting ketone oxygen, necessitating stoichiometric amounts of the catalyst. If low yields are observed, ensure a full 1.1 to 1.2 equivalents of Lewis acid are used, or pivot to a catalytic Bi(OTf)₃ system which does not suffer from product inhibition [4].

References

  • Benchchem. "1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent.
  • Benchchem. "Technical Support Center: Improving Regioselectivity in Benzofuran Functionalization.
  • Sigma-Aldrich. "1-benzofuran-3-carbonyl chloride | 111964-21-7.
  • Organic Syntheses. "Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.

Application Note: Synthesis, Optimization, and Biological Evaluation of Novel 1-Benzofuran-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently embedded in molecules exhibiting potent anticancer, antimicrobial, and neuroprotective properties[1]. Within this chemical space, 1-benzofuran-3-carbonyl chloride serves as a highly reactive and versatile acylating agent, enabling the efficient construction of diverse amide libraries[2].

This technical guide details the optimized protocols for synthesizing novel benzofuran-3-carboxamides. Rather than merely listing steps, this note elucidates the mechanistic rationale behind experimental conditions and explores their downstream biological applications, such as TRPM3 antagonism for inflammatory pain[3] and acetylcholinesterase (AChE) inhibition for neuroprotection[1].

Mechanistic Insights & Reaction Design

The synthesis relies on a nucleophilic acyl substitution, where an amine nucleophile attacks the electrophilic carbonyl carbon of 1-benzofuran-3-carbonyl chloride[2]. To ensure high yields and prevent degradation, the reaction environment must be carefully engineered:

  • Solvent Selection (Causality): Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is utilized to prevent the competitive hydrolysis of the moisture-sensitive acyl chloride back into 1-benzofuran-3-carboxylic acid.

  • Base Selection (Causality): A non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to act as an acid scavenger. This neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise deactivate it and halt the reaction.

  • Temperature Control (Causality): The reaction is initiated at 0 °C to control the highly exothermic formation of the tetrahedral intermediate, minimizing side reactions. It is subsequently warmed to room temperature to drive the substitution to completion.

Synthesis Workflow

SynthesisWorkflow A 1-Benzofuran-3-carbonyl chloride + Anhydrous DCM C Nucleophilic Acyl Substitution (0 °C to RT, 2-4 hours) A->C B Amine Nucleophile + DIPEA (Acid Scavenger) B->C D Aqueous Workup (NaHCO3, Brine) C->D  TLC Confirms  Completion E Purification (Column Chromatography) D->E  Organic Layer  Extracted F Novel Benzofuran-3-carboxamide (Yield: 75-92%) E->F  >98% Purity

Step-by-step workflow for the synthesis and isolation of novel benzofuran-3-carboxamides.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (TLC) and specific workup steps designed to systematically eliminate unreacted starting materials and byproducts without requiring premature LC-MS analysis.

Materials Required:

  • 1-Benzofuran-3-carbonyl chloride (1.0 equiv)

  • Primary or secondary amine derivative (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, 1M HCl, Saturated NaCl (Brine)

Step-by-Step Methodology:

  • Preparation of the Electrophile Solution: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 1-benzofuran-3-carbonyl chloride (1.0 mmol) in 5 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. (Rationale: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride[2].)

  • Amine Addition: In a separate dry vial, dissolve the target amine (1.1 mmol) and DIPEA (2.0 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes. (Rationale: Dropwise addition controls the local concentration of the nucleophile and manages the exothermic heat of reaction.)

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (approx. 20–25 °C) for 2 to 4 hours.

  • In-Process Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. (Self-Validation: The disappearance of the high-Rf acyl chloride spot and the appearance of a lower-Rf UV-active amide spot confirms reaction completion.)

  • Quenching and Workup:

    • Add 10 mL of saturated aqueous NaHCO₃ and stir vigorously for 15 minutes. (Rationale: This neutralizes excess acid and hydrolyzes any unreacted acyl chloride into a water-soluble carboxylate salt, removing it from the organic phase.)

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

    • Wash the combined organic layers with 1M HCl (10 mL). (Rationale: This removes any unreacted amine starting material by protonating it, forcing it into the aqueous phase.)

    • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes) to afford the pure benzofuran-3-carboxamide.

Quantitative Data: Analogue Library & Biological Activity

The following table summarizes representative synthesized analogues, their isolated yields using the above protocol, and their evaluated biological activities against key therapeutic targets. This data demonstrates the broad utility of the benzofuran scaffold in drug discovery[1],[3].

Compound IDAmine SubstituentIsolated Yield (%)Primary Biological TargetIC₅₀ / Activity LevelReference
BFC-01 4-Fluorophenylamine88%Antitumor / AntimicrobialBroad-spectrum[1]
BFC-02 2-Fluorobenzylamine82%Acetylcholinesterase (AChE)0.64 µM[1]
BFC-03 1-Methylpiperidin-4-amine92%TRPM3 Ion ChannelPotent Antagonist[3]
BFC-04 Morpholin-4-ylethylamine75%Inflammatory HypersensitivityHigh Efficacy[1],[3]
Biological Application: TRPM3 Modulation Pathway

Beyond standard antimicrobial applications, specific benzofuran-3-carboxamide derivatives (e.g., those with piperidine or morpholine substituents) have emerged as potent modulators of TRPM3 (Transient Receptor Potential Melastatin 3) channels. These channels are critical in mediating pain and inflammatory hypersensitivity[3].

BiologicalPathway A Noxious Heat / Inflammation B TRPM3 Channel Activation (Sensory Neurons) A->B C Calcium (Ca2+) Influx B->C D Release of Neuropeptides (CGRP, Substance P) C->D E Pain & Inflammatory Hypersensitivity D->E F Benzofuran-3-carboxamides (TRPM3 Antagonists) F->B  Inhibits

Mechanism of benzofuran-3-carboxamides acting as TRPM3 antagonists to alleviate pain.

Conclusion

The utilization of 1-benzofuran-3-carbonyl chloride provides a highly efficient, scalable, and modular approach to synthesizing novel carboxamides. By adhering to strict anhydrous conditions and utilizing appropriate acid scavengers, researchers can achieve excellent yields with high purity. The resulting compounds hold significant promise in the discovery of novel therapeutics, particularly for neurodegenerative diseases and inflammatory pain management.

References
  • US20240336602A1 - Heterocycle derivatives for treating trpm3 mediated disorders Source: Google Patents URL

Sources

Application of 1-Benzofuran-3-carbonyl chloride in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

1-Benzofuran-3-carbonyl chloride (CAS 111964-21-7) is a highly reactive, versatile acylating agent that serves as a cornerstone building block in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).

From a mechanistic standpoint, the carbonyl carbon in 1-benzofuran-3-carbonyl chloride is exceptionally electrophilic. This heightened reactivity is driven by the synergistic electron-withdrawing effects of both the adjacent oxygen atom within the carbonyl group and the highly electronegative chloride leaving group[1]. Consequently, it is a prime candidate for nucleophilic acyl substitution (forming amides, esters, and thioesters) and Friedel-Crafts acylation. The benzofuran nucleus itself is a privileged heterocyclic scaffold found in numerous biologically active compounds, making the direct incorporation of the 1-benzofuran-3-carbonyl moiety a highly efficient strategy in late-stage functionalization[1].

Strategic Applications in Drug Development

Coumestan Scaffolds and Pks13-TE Inhibitors

Coumestans are polycyclic natural products known for their broad-spectrum antibacterial, antifungal, and antimyotoxic properties. In modern synthetic routes, 1-benzofuran-3-carbonyl chloride is utilized to introduce the benzofuran moiety to phenol derivatives via esterification. This is typically followed by palladium-catalyzed intramolecular C-H activation or oxidative cyclization to forge the rigid tetracyclic coumestan core[2]. Recently, this synthetic pathway has been optimized to develop Polyketide Synthase 13-Thioesterase (Pks13-TE) inhibitors, which show profound efficacy against drug-resistant Mycobacterium tuberculosis[3].

Antiarrhythmic APIs: Dronedarone and Amiodarone

The synthesis of dronedarone—a non-iodinated derivative of amiodarone designed to mitigate thyroid toxicity—relies on the controlled construction of a substituted benzofuran core[1]. Friedel-Crafts acylation utilizing benzofuran-3-carbonyl derivatives is the definitive step for attaching the critical substituted benzoyl groups at the C-3 position, enabling the rapid scale-up of these cardiovascular APIs[4].

TRPM3 Ion Channel Inhibitors

Beyond traditional natural products, amide derivatives synthesized via the direct reaction of 1-benzofuran-3-carbonyl chloride with complex amines (e.g., 3-aminopyrrolidin-2-one) have been identified as potent antagonists of the TRPM3 ion channel. These compounds represent a novel therapeutic class for the management of inflammatory hypersensitivity and neuropathic pain[5].

Quantitative Data: Reaction Profiles & Yields

The following table summarizes the field-proven reaction parameters and typical isolated yields when utilizing 1-benzofuran-3-carbonyl chloride across different synthetic campaigns.

Target ScaffoldReaction TypeKey Reagents & CatalystsTypical YieldPrimary Application
TRPM3 Inhibitors Nucleophilic Acyl Substitution3-aminopyrrolidin-2-one, DIPEA, DCM18% - 85%Neuropathic pain management
Coumestan Core Esterification & CyclizationPhenol derivatives, Pd(OAc)₂, Base60% - 75%Antitubercular agents (Pks13-TE)
Dronedarone Precursors Friedel-Crafts AcylationAnisole derivatives, AlCl₃, DCE70% - 90%Antiarrhythmic cardiovascular drugs

Experimental Workflows & Logical Relationships

The diagram below illustrates the synthetic divergence of 1-benzofuran-3-carbonyl chloride, mapping the reaction types to their respective catalytic conditions and final therapeutic targets.

G Start 1-Benzofuran-3-carbonyl chloride (Highly Electrophilic Acylating Agent) NucSub Nucleophilic Acyl Substitution (Amines, Alcohols, Thiols) Start->NucSub Non-nucleophilic Base (e.g., DIPEA, Pyridine) FCAcyl Friedel-Crafts Acylation (Aromatic Substrates) Start->FCAcyl Lewis Acid Catalyst (e.g., AlCl3, FeCl3) Coupling Transition Metal Catalysis (Pd/Cu Cross-Coupling) Start->Coupling Organometallic Reagents (e.g., Boronic Acids, Alkynes) TRPM3 TRPM3 Inhibitors (Amide Derivatives) NucSub->TRPM3 Amide Bond Formation Coumestan Coumestan Scaffolds (Polyketide Synthase Inhibitors) NucSub->Coumestan Esterification / Oxidation Dronedarone Dronedarone Precursors (Antiarrhythmic APIs) FCAcyl->Dronedarone C-C Bond Formation Coupling->Coumestan Intramolecular Cyclization

Figure 1: Synthetic divergence of 1-Benzofuran-3-carbonyl chloride in drug discovery workflows.

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires understanding the causality behind each reagent choice and embedding self-validation checkpoints within the protocol.

Protocol A: Synthesis of Benzofuran-3-Carboxamides (TRPM3 Inhibitor Precursors)

Objective : Formation of a robust amide bond via nucleophilic acyl substitution. Mechanistic Causality : N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Due to its steric hindrance, it cannot attack the highly electrophilic acyl chloride, but it efficiently scavenges the HCl byproduct. This prevents the protonation of the primary amine substrate, thereby maintaining its nucleophilicity[5].

Step-by-Step Methodology :

  • Preparation : Dissolve the amine substrate (e.g., 3-aminopyrrolidin-2-one, 1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents ambient moisture from hydrolyzing the acyl chloride into the unreactive benzofuran-3-carboxylic acid.

  • Base Addition : Add DIPEA (1.2 eq) to the solution and cool the reaction vessel to 0 °C using an ice-water bath.

  • Acylation : Dropwise add a solution of 1-benzofuran-3-carbonyl chloride (1.05 eq) dissolved in DCM.

    • Self-Validation Checkpoint: A slight exotherm should be observed. The reaction mixture must remain clear; immediate heavy precipitation indicates the unwanted formation of the amine hydrochloride salt due to inadequate mixing or insufficient base.

  • Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

    • Self-Validation Checkpoint: Monitor reaction progression via TLC (Hexanes/EtOAc). The complete disappearance of the ninhydrin-active amine spot and the emergence of a UV-active, less polar spot confirms successful conversion.

  • Workup & Isolation : Quench the reaction with saturated aqueous NaHCO₃ to neutralize any residual acid. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash column chromatography (0–20% MeOH in DCM gradient)[5].

Protocol B: Friedel-Crafts Acylation for Dronedarone Intermediates

Objective : Direct C-C bond formation to couple the benzofuran-3-carbonyl moiety to an electron-rich aromatic ring. Mechanistic Causality : Aluminum chloride (AlCl₃) acts as a potent Lewis acid, coordinating directly with the chloride leaving group of the reagent. This generates a highly reactive, resonance-stabilized acylium ion. This electrophile readily attacks electron-rich aromatic rings to form the desired ketone[1].

Step-by-Step Methodology :

  • Complexation : Suspend anhydrous AlCl₃ (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) at 0 °C. Slowly add 1-benzofuran-3-carbonyl chloride (1.0 eq).

    • Self-Validation Checkpoint: The solution will undergo a distinct color transition (typically from pale yellow to deep orange/red), visually confirming the formation of the active acylium ion complex.

  • Substrate Addition : Add the aromatic substrate (e.g., substituted anisole, 1.0 eq) dropwise to control the exothermic electrophilic aromatic substitution.

  • Reaction : Heat the mixture to 60 °C for 4 to 6 hours.

    • Self-Validation Checkpoint: Monitor the evolution of HCl gas using a bubbler attached to the reflux condenser. The cessation of gas evolution is your primary kinetic indicator that the reaction has reached completion.

  • Quenching : Carefully pour the hot reaction mixture over crushed ice containing concentrated HCl.

    • Causality: The highly acidic aqueous quench is mandatory to break the strong aluminum-ketone complex, releasing the free product into the organic phase.

  • Isolation : Extract the mixture with ethyl acetate, wash sequentially with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude intermediate[4].

References

  • Google Patents (US20240336602A1) - Heterocycle derivatives for treating trpm3 mediated disorders.
  • RSC Publishing - Total synthesis of natural products containing benzofuran rings. Available at:[Link]

  • ACS Publications (Journal of Medicinal Chemistry) - Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase(Pks13-TE) Inhibitors. Available at: [Link]

  • Google Patents (WO2012062918A1) - Process for the preparation of 3-aroyl-5-aminobenzofuran derivatives.

Sources

Application Note: Comprehensive Step-by-Step Guide for the N-Acylation of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-acylation of primary and secondary amines to form stable amide bonds is a foundational transformation in organic synthesis, peptide chemistry, and modern drug development[1],[2]. Amide bonds are ubiquitous in active pharmaceutical ingredients (APIs), accounting for roughly 16% of all reactions performed in drug-discovery research[3].

Because the direct thermal condensation of a carboxylic acid and an amine is thermodynamically favorable but kinetically sluggish, the carboxylic acid must be chemically activated[4]. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we dissect the causality behind reagent selection, solvent conditions, and base compatibility to ensure that your N-acylation workflows are robust, scalable, and self-validating.

Mechanistic Foundations & Strategic Selection

The synthesis of amides typically proceeds via a nucleophilic acyl substitution mechanism. The amine nucleophile attacks an electrophilic carbonyl carbon, forming a tetrahedral intermediate that rapidly collapses to expel a leaving group[1].

The choice of activation strategy dictates the reaction's success:

  • Pre-activated Acyl Sources (Schotten-Baumann): Utilizes highly reactive acid chlorides or anhydrides in a biphasic system[1],[5].

  • In Situ Activation (Coupling Reagents): Utilizes reagents like EDC/HOBt or HATU to activate carboxylic acids directly in solution, which is essential for substrates prone to racemization or those containing acid-sensitive functional groups[4],[6].

Quantitative Comparison of N-Acylation Strategies

To facilitate rapid decision-making, the quantitative parameters of the three most common N-acylation protocols are summarized below:

ParameterSchotten-BaumannEDC/HOBt CouplingHATU Coupling
Acyl Source Acid Chloride / AnhydrideCarboxylic AcidCarboxylic Acid
Reagent Equivalents Acid Chloride (1.1–1.2 eq)EDC (1.2–1.5 eq), HOBt (1.2 eq)HATU (1.1–1.2 eq)
Base Required 10% NaOH (aq)DIPEA or TEA (2.5 eq)DIPEA (2.0–3.0 eq)
Optimal Solvent Biphasic (DCM/H₂O)DMF or DCMDMF or DCM
Typical Reaction Time 1–2 hours3–18 hours1–5 hours
Primary Application Scale-up, stable simple amides[1]Peptide synthesis, low racemization[4]Hindered/electron-deficient amines[6]

Experimental Workflows & Decision Matrix

Selecting the correct protocol depends entirely on the electronic and steric nature of your starting materials. The following decision matrix illustrates the logical workflow for selecting an N-acylation strategy.

Workflow Start Amine + Acyl Source AcidChloride Acid Chloride / Anhydride Start->AcidChloride CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Schotten Schotten-Baumann (Biphasic, NaOH/DCM) AcidChloride->Schotten Coupling Coupling Reagent (HATU, EDC/HOBt) CarboxylicAcid->Coupling Amide Target Amide Product Schotten->Amide Coupling->Amide

Caption: Decision matrix for selecting the optimal N-acylation workflow based on the acyl source.

Validated Step-by-Step Protocols

Protocol A: Schotten-Baumann Biphasic Acylation

Mechanistic Causality: The use of a biphasic solvent system (DCM/Water) with aqueous NaOH serves a dual purpose. It neutralizes the highly acidic HCl byproduct, driving the reaction forward, and prevents the protonation of the amine nucleophile, which would otherwise render it unreactive[1]. The starting materials and products remain in the organic phase, preventing unwanted hydrolysis of the product[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the primary or secondary amine (1.0 eq) in dichloromethane (DCM, ~50 mL per 10 mmol)[1].

  • Base Addition: Add an equal volume of 10% aqueous NaOH solution to create a biphasic mixture[1].

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Note: This controls the highly exothermic nature of acid chloride addition.

  • Acylation: Add the acid chloride (1.1–1.2 eq) dropwise with vigorous stirring. Dropwise addition minimizes the competitive hydrolysis of the acid chloride by the aqueous phase[1].

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 1–2 hours.

  • Self-Validating Workup: Separate the organic layer. Wash sequentially with 1N HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine[1]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Amide Coupling

Mechanistic Causality: HATU is a highly effective uronium/aminium salt-based coupling reagent[4]. It is particularly useful for sterically hindered or electron-deficient amines where other reagents fail[6]. A weak, non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid into a carboxylate ion, which then reacts with HATU to form the highly reactive active ester[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.1–1.2 eq) in anhydrous DMF or DCM[4].

  • Thermal Control: Cool the solution to 0 °C to prevent premature degradation of the active ester.

  • Activation: Add HATU (1.1–1.2 eq) portion-wise[4].

  • Base Addition: Add DIPEA (2.0–3.0 eq) dropwise[4].

  • Propagation: Stir the reaction mixture from 0 °C to room temperature. Monitor progress by LC-MS or TLC until the starting material is consumed (typically 1–5 hours)[4].

  • Self-Validating Workup: Quench the reaction with water. Dilute with ethyl acetate. Wash the organic layer thoroughly with 5% aqueous LiCl (crucial for removing residual DMF), followed by 1N HCl, saturated NaHCO₃, and brine. Dry, filter, and concentrate.

Protocol C: EDC/HOBt-Mediated Coupling

Mechanistic Causality: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form an unstable O-acylisourea intermediate[4]. To prevent side reactions (such as racemization or rearrangement to an inactive N-acylurea), HOBt is added. HOBt converts this unstable intermediate into a stable OBt active ester, which then smoothly undergoes aminolysis[4].

Mechanism Acid Carboxylic Acid EDC EDC Activation Acid->EDC Oacyl O-Acylisourea (Unstable) EDC->Oacyl HOBt HOBt Addition Oacyl->HOBt OBt OBt Active Ester (Stable) HOBt->OBt Amine Amine Attack OBt->Amine Product Amide Bond Amine->Product

Caption: Stepwise mechanistic pathway of EDC/HOBt-mediated amide bond formation.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq)[4].

  • Solvation: Dissolve the mixture in anhydrous DMF or DCM and cool to 0 °C in an ice bath[4].

  • Activation: Add EDC·HCl (1.2–1.5 eq) portion-wise to the reaction mixture[4].

  • Base Addition: Add DIPEA (2.5 eq) dropwise[4].

  • Propagation: Stir at room temperature for 3–18 hours[4].

  • Self-Validating Workup: Dilute with DCM. Wash with water, 1N HCl, saturated NaHCO₃, and brine. Expert Insight: The inherent water solubility of EDC and its urea byproduct makes the simple aqueous wash highly effective for purification, often bypassing the need for immediate column chromatography.

Troubleshooting & Optimization Insights

  • Chemoselectivity (Primary vs. Secondary Amines): When a molecule contains both primary and secondary amines, primary amines generally react faster due to reduced steric hindrance.

  • N- vs. O-Acylation: For substrates containing both hydroxyl and amine groups (aminoalcohols), N-acylation is kinetically favored over O-acylation under mild basic conditions, allowing for the efficient protection of -NH groups in multi-step organic processes[8].

  • Electron-Deficient Amines: Anilines and other electron-deficient amines often yield sluggish results with standard EDC/HOBt. In these cases, switching to HATU or utilizing an EDC/DMAP catalytic system significantly improves yields[6].

References

1.1 2. 5 3.4 4. 2 5.8 6.3 7.6 8. 7

Sources

One-pot synthesis of heterocyclic compounds from 1-Benzofuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols: Streamlining Heterocyclic Synthesis

Topic: One-Pot Synthesis of Diverse Heterocyclic Scaffolds from 1-Benzofuran-3-carbonyl Chloride

Abstract

The fusion of benzofuran with other heterocyclic systems represents a cornerstone in modern medicinal chemistry, yielding scaffolds with significant therapeutic potential.[1][2] This application note details a robust and highly efficient one-pot, two-step synthetic platform utilizing 1-Benzofuran-3-carbonyl chloride as a versatile starting material. We demonstrate that by first generating a 1,3-dicarbonyl intermediate in situ, followed by condensation with various binucleophiles, a diverse array of high-value heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, can be synthesized without the need for intermediate isolation. This methodology significantly improves reaction efficiency, reduces waste, and provides a streamlined pathway for generating compound libraries for drug discovery and development.

Introduction: The Power of Molecular Hybridization

Benzofuran derivatives are privileged structures found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The strategic fusion of the benzofuran nucleus with other pharmacologically relevant heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, often leads to synergistic effects and novel mechanisms of action.[5][6]

Traditional multi-step syntheses for creating these hybrid molecules can be time-consuming, labor-intensive, and often suffer from low overall yields. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a compelling alternative by enhancing atom economy, reducing solvent usage, and simplifying purification processes.[7][8]

This guide focuses on the utility of 1-Benzofuran-3-carbonyl chloride as a powerful electrophilic building block.[9] Its high reactivity allows for the clean and efficient in situ formation of a key 1,3-dicarbonyl intermediate, which serves as a common precursor for a variety of subsequent cyclization reactions.

Core Synthetic Strategy: The Unisolated 1,3-Dicarbonyl Intermediate

The cornerstone of this platform is the nucleophilic acyl substitution reaction involving 1-Benzofuran-3-carbonyl chloride. The high electrophilicity of the carbonyl carbon, driven by the electron-withdrawing effects of both the carbonyl oxygen and the chloride leaving group, makes it highly susceptible to attack by nucleophiles.[9]

Our strategy involves a one-pot, two-step sequence:

  • Step 1 (Acylation): A base-mediated Claisen-type condensation between 1-Benzofuran-3-carbonyl chloride and an active methylene compound (e.g., a ketone or ester) generates a 1-(1-benzofuran-3-yl)-1,3-dicarbonyl intermediate. This intermediate is highly reactive and is not isolated.

  • Step 2 (Cyclization/Condensation): A binucleophilic reagent is added directly to the reaction mixture. This reagent selectively attacks the dicarbonyl intermediate, leading to a cyclization and dehydration cascade that forms the final, stable heterocyclic ring system.

This general workflow provides a divergent and highly modular approach to a variety of heterocyclic targets from a single, readily accessible starting material.

G Start 1-Benzofuran-3-carbonyl Chloride Intermediate In Situ Intermediate: 1-(1-Benzofuran-3-yl)-1,3-dicarbonyl Start->Intermediate Step 1: Acylation Reagent1 Active Methylene Compound (e.g., R-CO-CH3) + Base Reagent1->Intermediate Product Final Heterocyclic Product (e.g., Pyrazole, Isoxazole, Pyrimidine) Intermediate->Product Step 2: Condensation/ Cyclization Reagent2 Binucleophile (e.g., H2N-X-YH) Reagent2->Product

Caption: General workflow for the one-pot synthesis.

Application I: One-Pot Synthesis of 3-(1-Benzofuran-3-yl)pyrazoles

The synthesis of pyrazoles, a key motif in drugs like Celecoxib, is readily achieved by the condensation of a 1,3-dicarbonyl compound with hydrazine.[10] Our one-pot protocol streamlines this process significantly.

Reaction Mechanism

The reaction proceeds via initial deprotonation of an active methylene compound, such as acetone, by a strong base like sodium hydride (NaH). The resulting enolate attacks the 1-Benzofuran-3-carbonyl chloride to form a 1,3-diketone intermediate. Subsequent addition of hydrazine hydrate leads to a nucleophilic attack at one carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

G Start 1-Benzofuran-3-carbonyl Chloride Intermediate 1-(1-Benzofuran-3-yl)butane- 1,3-dione (In Situ) Start->Intermediate Acylation Reagent1 Acetone + NaH Reagent1->Intermediate Hydrazone Hydrazone/ Enamine Intermediate Intermediate->Hydrazone Condensation Reagent2 Hydrazine Hydrate (H2N-NH2·H2O) Reagent2->Hydrazone Product 3-(1-Benzofuran-3-yl)-5- methyl-1H-pyrazole Hydrazone->Product Cyclization & -H2O

Caption: Mechanism for one-pot pyrazole synthesis.

Experimental Protocol

Materials:

  • 1-Benzofuran-3-carbonyl chloride (1.0 eq, 1.80 g, 10 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq, 0.48 g, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Acetone (1.5 eq, 1.1 mL, 15 mmol)

  • Hydrazine hydrate (1.5 eq, 0.73 mL, 15 mmol)

  • Glacial Acetic Acid (catalytic, ~0.2 mL)

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride.

  • Wash the NaH with anhydrous hexane (2 x 10 mL) to remove mineral oil, decanting the hexane carefully.

  • Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add acetone to the stirred suspension. Allow the mixture to stir at 0 °C for 20 minutes to ensure complete enolate formation.

  • Dissolve 1-Benzofuran-3-carbonyl chloride in 20 mL of anhydrous THF and add it dropwise to the enolate solution at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the formation of the 1,3-diketone by TLC (Thin Layer Chromatography).

  • Once the formation of the intermediate is confirmed, add hydrazine hydrate to the reaction mixture, followed by the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4 hours. Monitor the formation of the pyrazole product by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by slowly adding 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the target compound.

Expected Results
R-Group on HydrazineActive MethyleneExpected ProductTypical Yield
HAcetone3-(1-Benzofuran-3-yl)-5-methyl-1H-pyrazole75-85%
PhenylAcetone3-(1-Benzofuran-3-yl)-5-methyl-1-phenyl-1H-pyrazole70-80%
HEthyl Acetate3-(1-Benzofuran-3-yl)-1H-pyrazol-5(4H)-one65-75%

Application II: One-Pot Synthesis of 3-(1-Benzofuran-3-yl)isoxazoles

Isoxazoles are valuable five-membered heterocycles present in various pharmaceuticals and agrochemicals.[11] The standard synthesis involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine, a process readily adaptable to our one-pot system.[12]

Reaction Mechanism

The mechanism is analogous to the pyrazole synthesis. The in situ generated 1,3-diketone reacts with hydroxylamine. The initial condensation is followed by cyclization and dehydration, driven by the favorable formation of the aromatic isoxazole ring. A mild base like sodium acetate is often used to neutralize the hydrochloride salt of hydroxylamine.

G Start 1-(1-Benzofuran-3-yl)butane- 1,3-dione (In Situ) Oxime Oxime/ Enamine Intermediate Start->Oxime Condensation Reagent Hydroxylamine HCl + NaOAc Reagent->Oxime Product 3-(1-Benzofuran-3-yl)-5- methylisoxazole Oxime->Product Cyclization & -H2O

Caption: Mechanism for one-pot isoxazole synthesis.

Experimental Protocol

Procedure:

  • Follow steps 1-6 from the pyrazole protocol (Section 3.2) to generate the 1-(1-benzofuran-3-yl)butane-1,3-dione intermediate in situ.

  • After 2 hours at room temperature, add hydroxylamine hydrochloride (1.5 eq, 1.04 g, 15 mmol) and sodium acetate (2.0 eq, 1.64 g, 20 mmol) to the reaction mixture.

  • Heat the mixture to reflux in THF (approx. 66 °C) for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add 50 mL of water.

  • Workup and purify the product as described in steps 10-12 of the pyrazole protocol.

Application III: One-Pot Synthesis of 4-(1-Benzofuran-3-yl)pyrimidines

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of bioactive molecules.[13] The most common synthetic route involves the condensation of a 1,3-dicarbonyl precursor with an amidine, urea, or thiourea.[14]

Reaction Mechanism

Following the generation of the 1,3-dicarbonyl intermediate, the addition of a binucleophile like guanidine initiates a double condensation reaction. This sequence of addition, cyclization, and dehydration events forges the six-membered pyrimidine ring.

G Start 1-(1-Benzofuran-3-yl)butane- 1,3-dione (In Situ) Intermediate Dihydropyrimidine Intermediate Start->Intermediate Condensation Reagent Guanidine HCl + NaOEt Reagent->Intermediate Product 4-(1-Benzofuran-3-yl)-2-amino- 6-methylpyrimidine Intermediate->Product Dehydration (-H2O)

Caption: Mechanism for one-pot pyrimidine synthesis.

Experimental Protocol

Procedure:

  • Follow steps 1-6 from the pyrazole protocol (Section 3.2) to generate the 1,3-diketone intermediate in situ. For this reaction, ethanol can be used as the solvent and sodium ethoxide (NaOEt) as the base.

  • To the solution of the in situ generated intermediate, add guanidine hydrochloride (1.5 eq, 1.43 g, 15 mmol).

  • Heat the reaction mixture to reflux in ethanol (approx. 78 °C) for 8-12 hours.

  • Monitor the reaction by TLC until the starting intermediate is consumed.

  • Cool the reaction mixture to room temperature and neutralize with dilute HCl.

  • The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent and perform an aqueous workup as described in the pyrazole protocol (steps 10-12).

Troubleshooting & Key Considerations

  • Moisture Sensitivity: 1-Benzofuran-3-carbonyl chloride is highly reactive towards water. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Base Choice: Strong, non-nucleophilic bases like NaH or LDA are ideal for the initial enolate formation to prevent competitive attack on the acyl chloride. For the subsequent cyclization step, the choice of base or acid catalyst is critical and depends on the specific binucleophile used.

  • Temperature Control: The initial acylation is often exothermic. Maintaining a low temperature (0 °C) during the addition of the acyl chloride is crucial to prevent side reactions and ensure high yields of the desired 1,3-dicarbonyl intermediate.

  • Purification: While the one-pot nature simplifies the workflow, the final products typically require purification by column chromatography or recrystallization to achieve high purity.

Conclusion

The use of 1-Benzofuran-3-carbonyl chloride as a starting material for the one-pot synthesis of heterocyclic compounds offers a powerful, efficient, and modular strategy for medicinal and materials chemists. By leveraging the in situ generation of a common 1,3-dicarbonyl intermediate, diverse and complex molecular architectures can be accessed rapidly from simple precursors. This approach not only accelerates the discovery of new chemical entities but also aligns with the principles of green chemistry by reducing synthetic steps and solvent waste.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules.
  • Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (2018). Indian Journal of Pharmaceutical Education and Research.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University.
  • Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility. (2012). Bioorganic & Medicinal Chemistry Letters.
  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021). Heterocyclic Communications.
  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (2022). Molecules.
  • Synthesis of 3-(1-benzofuran-2-Yl)-5-(aryl-substituted)isoxazole. (n.d.). ResearchGate.
  • 1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent. (n.d.). Benchchem.
  • A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. (2010). Journal of the Brazilian Chemical Society.
  • The 'one-pot' preparation of substituted benzofurans. (2004). ARKIVOC.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2016). Molecules. Available at: [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega.
  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (2024). Molbank.

Sources

Application Note: Process Chemistry and Scale-Up Considerations for Benzofuran-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofuran-3-carboxamides represent a privileged pharmacophore in medicinal chemistry, frequently serving as the core scaffold for antiviral agents (e.g., HCV NS5B replicase inhibitors like1[1] and2[2]), kinase inhibitors, and psychiatric therapeutics[3]. Transitioning these molecules from discovery-scale medicinal chemistry to multigram or kilogram process chemistry requires overcoming significant bottlenecks: eliminating chromatographic purifications, mitigating exothermic hazards, and replacing expensive or toxic coupling agents.

As process chemists, our mandate is to translate discovery routes into robust, scalable, and safe manufacturing processes. This guide details the mechanistic causality and self-validating protocols required to successfully scale up benzofuran-3-carboxamides.

Retrosynthetic Strategies & Process Causality

In discovery chemistry, the benzofuran core is often constructed via linear sequences that rely heavily on late-stage functionalization and silica gel chromatography[3]. However, for scale-up, a convergent, telescoped approach is mandatory to minimize solvent waste and avoid the isolation of unstable intermediates.

For example, the1 utilizes a copper-mediated, one-pot synthesis of a functionalized phenylacetic acid, followed by a chromatography-free telescoped process[1]. This sequence proceeds via acylation, concomitant demethylation, and Boc deprotection using BBr


, culminating in an acid-catalyzed cyclization to form the highly functionalized benzofuran core[1]. By telescoping these steps, process chemists eliminate the need to isolate highly reactive intermediates, thereby reducing degradation pathways and improving overall volumetric productivity. Similar optimizations were critical in the multikilogram-scale synthesis of 4, where controlling the drug substance form and optimizing penultimate coupling steps were paramount[4].

Amidation Strategy at Scale: Coupling Agent Selection

The formation of the 3-carboxamide linkage is a critical juncture. Medicinal chemistry protocols heavily favor uronium-based reagents like HATU or carbodiimides like EDC/HOBt. While effective, these reagents are fundamentally unsuited for large-scale manufacturing due to explosive hazards, poor atom economy, and the generation of difficult-to-remove urea byproducts.

For scale-up, the causality of reagent selection shifts toward thermodynamic driving forces that produce easily removable byproducts (e.g., gases or water-soluble salts). 1,1'-Carbonyldiimidazole (CDI) and Propylphosphonic anhydride (T3P) are the industry standards for this transformation.

Table 1: Quantitative Comparison of Amidation Reagents for Scale-Up

Coupling AgentAtom EconomyPrimary ByproductsScale-Up SuitabilityCost Factor
HATU PoorTetramethylurea, HOBAtLow (Explosive hazard at scale)

EDC / HOBt ModerateWater-soluble ureaModerate (Sensitizer, moderate cost)

$
CDI HighCO

(gas), Imidazole
High (Byproducts easily washed out)$
T3P ModerateWater-soluble phosphatesHigh (Low toxicity, mild conditions)

Visualization of the Process Workflow

To map the causality and decision gates of this process, the workflow is visualized below. The inclusion of strict In-Process Controls (IPCs) ensures the system is self-validating.

G SM 2-Halophenol + Alkyne (Starting Materials) Coupling Pd/Cu Cross-Coupling (Sonogashira) SM->Coupling IPC1 IPC 1: HPLC SM < 1.0% AUC Coupling->IPC1 Cyclization Acid-Catalyzed Cyclization (Telescoped) IPC1->Cyclization Proceed if pass Core Benzofuran-3-carboxylic Acid Cyclization->Core IPC2 IPC 2: Crystallization Purity > 98% Core->IPC2 Amidation Amidation (CDI or T3P) Controlled Exotherm IPC2->Amidation Pure intermediate API Benzofuran-3-carboxamide (Final API) Amidation->API Final precipitation

Synthetic workflow for benzofuran-3-carboxamides highlighting critical in-process controls.

Self-Validating Experimental Protocol: Multigram Synthesis

The following protocol details a robust, self-validating telescoped synthesis of a representative benzofuran-3-carboxamide. It is engineered with specific In-Process Controls (IPCs) to ensure that each step acts as a quality gate, preventing the propagation of impurities.

Step 1: Preparation of the Benzofuran-3-Carboxylic Acid Core
  • Charge: To a 2 L jacketed reactor, charge the 2-halophenol derivative (1.0 equiv, 100 g) and terminal alkyne (1.1 equiv) in degassed 2-methyltetrahydrofuran (2-MeTHF, 10 vol).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.5 mol%) and CuI (1.0 mol%). Causality: 2-MeTHF is chosen over standard THF for its superior phase-separation properties during aqueous workup, significantly reducing emulsion formation at scale.
  • Base Addition: Slowly add diisopropylamine (DIPA, 2.0 equiv) maintaining the internal temperature below 30 °C to control the mild exotherm.

  • IPC 1 (Self-Validation): After 4 hours, sample the reaction mixture for HPLC. The reaction is validated to proceed to cyclization only if the starting 2-halophenol is <1.0% AUC. If >1.0%, add an additional 0.1 mol% Pd catalyst and stir for 1 hour.

  • Telescoped Cyclization: Once validated, add 5 M HCl (5 vol) directly to the reactor to initiate the acid-catalyzed cyclization. Heat to 60 °C for 2 hours.

  • Workup & Crystallization: Separate the aqueous layer. Wash the organic layer with brine, then perform a solvent swap to heptane/EtOAc (8:2) via distillation to induce crystallization. Filter and dry the benzofuran-3-carboxylic acid intermediate.

Step 2: Scale-Up Amidation via CDI
  • Activation: Suspend the benzofuran-3-carboxylic acid (1.0 equiv, 50 g) in anhydrous acetonitrile (8 vol) at 20 °C. Add CDI (1.2 equiv) in portions over 30 minutes. Visual Cue & Causality: Vigorous off-gassing of CO

    
     will occur. The suspension will transiently clear as the soluble acyl imidazole intermediate forms. This visual clearance is a self-validating indicator of successful activation. If the solution remains turbid after 1 hour, it indicates incomplete activation, prompting the addition of 0.1 equiv CDI.
    
  • IPC 2 (Self-Validation): Quench a 100 µL aliquot in methanol and analyze via LC-MS. Confirm >98% conversion to the methyl ester (acting as a proxy for the reactive acyl imidazole) before proceeding.

  • Amine Coupling: Add the desired amine (1.1 equiv) dropwise. Stir for 3 hours at 40 °C.

  • Isolation: Cool the reactor to 5 °C and add water (10 vol) over 30 minutes to precipitate the final benzofuran-3-carboxamide API. Filter, wash with cold water (to remove imidazole salts), and dry under vacuum at 50 °C.

References

  • Title: Multigram Synthesis of BMS-929075, an Allosteric, Palm Site Inhibitor of HCV NS5B Replicase, Involving the Synthesis of a Highly Functionalized Benzofuran through a Telescoped Process Source: ACS Publications URL: [Link]

  • Title: Design of N-Benzoxaborole Benzofuran GSK8175 – Optimization of Human PK Inspired by Metabolites of a Failed Clinical HCV Inhibitor Source: OSTI.GOV URL: [Link]

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]

  • Title: MK 8876 - New Drug Approvals Source: New Drug Approvals URL: [Link]

Sources

Troubleshooting & Optimization

1-Benzofuran-3-carbonyl Chloride: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-Benzofuran-3-carbonyl chloride (CAS: 111964-21-7). This highly reactive acyl chloride is a critical building block in heterocyclic synthesis and drug discovery, facilitating the efficient introduction of the benzofuran pharmacophore into novel small-molecule libraries[1]. However, its extreme electrophilicity makes it highly susceptible to rapid hydrolysis, prematurely converting it into the unreactive 1-benzofuran-3-carboxylic acid[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure strictly anhydrous conditions and maximize your coupling yields.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My acylation yields are extremely low, and NMR shows predominantly 1-benzofuran-3-carboxylic acid. What is happening?

Causality: You are experiencing premature hydrolysis. The carbonyl carbon in 1-benzofuran-3-carbonyl chloride is exceptionally electrophilic due to the combined electron-withdrawing effects of the acyl chlorine atom and the adjacent oxygen atom in the benzofuran ring[1]. Even trace amounts of adventitious water (from atmospheric moisture, wet glassware, or hygroscopic reagents) will act as a nucleophile. Water attacks the carbonyl carbon to form an unstable tetrahedral intermediate that rapidly collapses to yield the carboxylic acid and hydrogen chloride (HCl)[2][3].

G A 1-Benzofuran-3-carbonyl chloride (Highly Electrophilic) C Tetrahedral Intermediate (Unstable) A->C H2O Addition B Adventitious Water (Nucleophilic Attack) B->C D 1-Benzofuran-3-carboxylic acid + HCl (Hydrolysis Products) C->D Cl- Elimination

Mechanism of 1-benzofuran-3-carbonyl chloride hydrolysis.

Q2: Can I use aqueous Schotten-Baumann conditions (e.g., aq. NaOH) for this reaction to trap the HCl?

Causality: No. While some sterically hindered acyl chlorides can survive biphasic aqueous conditions, 1-benzofuran-3-carbonyl chloride is far too reactive. Aqueous bases will rapidly hydrolyze the reagent before aminolysis or alcoholysis can proceed to completion[4]. Solution: Transition to a strictly anhydrous organic solvent system (e.g., THF, DCM, or Toluene) and use a non-nucleophilic organic base like Pyridine or Triethylamine (TEA). Pyridine is highly recommended because it neutralizes the generated HCl and acts as a nucleophilic activator, forming a highly reactive, moisture-free acylpyridinium intermediate without introducing water into the system[3].

Q3: How dry do my solvents actually need to be, and what is the best way to dry them?

Causality: Solvents must have a water content in the low single-digit ppm range. Traditional drying methods (like refluxing over sodium/benzophenone) are often insufficient, leaving 30-40 ppm of water—enough to degrade sensitive acyl chlorides over the course of a reaction[5]. Solution: Static drying over activated 3Å molecular sieves is scientifically proven to be superior to many reactive desiccants. Sieves physically sequester water molecules into their pores, driving residual moisture below 10 ppm without introducing chemical byproducts or requiring dangerous thermal distillation[5].

Table 1: Quantitative Evaluation of Desiccants for Common Solvents

Data synthesized from Williams and Lawton's quantitative coulometric Karl Fischer evaluations[5].

SolventInitial Water ContentDesiccant / MethodFinal Water ContentRecommended Time
THF Commercial / WetNa / Benzophenone (Reflux)~43 ppm12 - 24 h
THF Commercial / Wet3Å Molecular Sieves (20% m/v) < 10 ppm 48 - 72 h
DCM Commercial / WetCalcium Hydride (CaH₂)~13 ppm12 - 24 h
DCM Commercial / Wet3Å Molecular Sieves < 10 ppm 24 - 48 h
Toluene 225 ppmNa / Benzophenone (Reflux)~34 ppm12 - 24 h
Toluene 225 ppm3Å Molecular Sieves < 5 ppm 24 h

Part 2: Standard Operating Protocols (SOPs)

To completely eliminate hydrolysis, reactions utilizing 1-Benzofuran-3-carbonyl chloride must be executed using rigorous Schlenk techniques[6]. This creates a self-validating system: if the atmosphere is perfectly inert and the reagents are thoroughly dried, hydrolysis is mechanistically impossible.

Protocol: Anhydrous Acylation via Schlenk Technique

Equipment & Reagents:

  • Schlenk line (Dual-manifold: High Vacuum and dry Argon/N₂)

  • Flame-dried Schlenk flasks and magnetic stir bars

  • 1-Benzofuran-3-carbonyl chloride (stored in a desiccator or glovebox)[1]

  • Anhydrous solvent (e.g., DCM or THF, dried over 3Å sieves for >48h)[5]

  • Anhydrous Pyridine or Triethylamine (distilled over CaH₂)

Step-by-Step Methodology:

  • Glassware Preparation: Attach a Schlenk flask containing a magnetic stir bar to the Schlenk line. Apply high vacuum (< 0.1 mbar) and flame-dry the flask using a heat gun or Bunsen burner to drive off surface-bound moisture. Allow it to cool completely under vacuum[6].

  • Atmosphere Exchange: Backfill the flask with dry Argon or Nitrogen. Repeat the vacuum-purge cycle three times to ensure a strictly inert atmosphere[6].

  • Substrate Loading: Under a positive flow of inert gas, add your nucleophile (amine/alcohol) and 1.5–2.0 equivalents of anhydrous pyridine.

  • Solvent Addition: Inject the anhydrous solvent (e.g., DCM) through a rubber septum using a dry, argon-purged syringe.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. This controls the exothermic nature of the acylation and minimizes side reactions[4].

  • Acyl Chloride Addition: Dissolve 1-Benzofuran-3-carbonyl chloride in a small amount of anhydrous solvent. Inject this solution dropwise into the reaction mixture over 10-15 minutes.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the nucleophile.

  • Quenching: Only after the reaction is complete, quench the mixture with saturated aqueous NaHCO₃ to neutralize the pyridinium hydrochloride salts, then extract with an organic solvent.

G A Flame-Dry Glassware under Vacuum B Backfill with Dry Argon/N2 A->B C Add Anhydrous Solvent (Dried over 3A Sieves) B->C D Add Nucleophile & Pyridine Base C->D E Dropwise Addition of Acyl Chloride at 0°C D->E F Target Product (Ester/Amide) E->F

Step-by-step workflow for anhydrous acylation using Schlenk techniques.

References

  • "Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes", TutorChase.
  • "How to stop hydrolysis of an acyl chloride in aquous solution?", ResearchGate.
  • "1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent", Benchchem.
  • "Carboxylic Acid + Acyl halide", ReactionWeb.io.
  • "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants", Williams and Lawton, J. Org. Chem. 2010.
  • "Supporting Information - Decarbonylative carbostannylation of propargyl esters", Wiley-VCH.

Sources

Technical Support Center: Purification of Crude 1-Benzofuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 1-Benzofuran-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.[1] Here, we address common challenges and provide practical, field-proven solutions to ensure the integrity and purity of your compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-Benzofuran-3-carbonyl chloride, offering explanations and actionable solutions.

Issue 1: Product Discoloration (Yellow to Brown)

Question: My purified 1-Benzofuran-3-carbonyl chloride is discolored, ranging from yellow to brown, instead of the expected white to off-white solid. What is causing this, and how can I fix it?

Answer:

Discoloration is a common issue and typically points to thermal decomposition or the presence of impurities from the synthesis stage.[2] 1-Benzofuran-3-carbonyl chloride, like many acyl chlorides, can be sensitive to heat.

Causality and Prevention:

  • Excessive Heat During Synthesis or Purification: The synthesis of acyl chlorides, often involving reagents like thionyl chloride (SOCl₂) or oxalyl chloride, can be exothermic.[3] If the reaction temperature is not carefully controlled, or if distillation is performed at too high a temperature, thermal degradation can occur. Aged thionyl chloride can contain impurities like sulfur monochloride (S₂Cl₂), which is yellow-orange and can contaminate the product.[4]

    • Recommendation: Maintain strict temperature control during synthesis. When using thionyl chloride, ensure it is fresh and colorless. For purification, utilize high-vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[2]

  • Residual Thionyl Chloride: Lingering traces of thionyl chloride or its byproducts can lead to a yellow hue.

    • Recommendation: After the initial removal of excess thionyl chloride, perform an azeotropic distillation with an inert, dry solvent like toluene.[5][6] This helps to chase out the last traces of the reagent. Repeat this process 2-3 times for best results.

  • Impure Starting Material: The purity of the starting 1-Benzofuran-3-carboxylic acid is crucial. Any impurities in the acid will likely be carried over and may contribute to discoloration in the final product.

    • Recommendation: Purify the 1-Benzofuran-3-carboxylic acid by recrystallization before converting it to the acyl chloride.[2]

Corrective Action for Discolored Product:

If you already have a discolored product, recrystallization is the most effective purification method.

  • Solvent Selection: Choose a non-polar, anhydrous solvent in which the acyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. Suitable solvents include toluene or a mixture of toluene and petroleum ether.[7]

  • Procedure:

    • Dissolve the crude, discolored product in a minimal amount of hot, anhydrous toluene.

    • If necessary, hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent hydrolysis.

    • Wash the crystals with a small amount of cold, anhydrous petroleum ether to remove any remaining soluble impurities.

    • Dry the purified crystals under high vacuum.

Issue 2: Low Yield of Purified Product

Question: I'm experiencing a significant loss of product during purification. What are the likely causes, and how can I improve my yield?

Answer:

Low yields can be attributed to several factors, primarily hydrolysis and mechanical losses during handling.

Causality and Prevention:

  • Hydrolysis: 1-Benzofuran-3-carbonyl chloride is highly reactive towards moisture, readily hydrolyzing back to the corresponding carboxylic acid.[8] This is often the primary reason for yield loss.

    • Recommendation: Ensure all glassware is thoroughly oven-dried or flame-dried before use and assembled while hot under a stream of dry, inert gas (e.g., nitrogen or argon).[2] Use anhydrous solvents for all steps, including recrystallization and chromatography. All transfers of the crude or purified product should be conducted under an inert atmosphere.[9]

  • Thermal Decomposition: As mentioned previously, excessive heat during distillation can lead to product degradation.

    • Recommendation: Employ low-temperature vacuum distillation. The heating bath temperature should be only slightly higher than the vapor temperature of the distilling product.[2]

  • Incomplete Reaction: If the initial conversion of the carboxylic acid to the acyl chloride is not complete, the unreacted starting material will be lost during the workup and purification of the more non-polar acyl chloride.

    • Recommendation: Ensure the initial reaction goes to completion. This can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.[4]

Issue 3: Product is Contaminated with Starting Material (1-Benzofuran-3-carboxylic acid)

Question: My final product shows contamination with the starting carboxylic acid, even after purification. How can I effectively remove this impurity?

Answer:

Residual starting material is a common issue, often due to incomplete reaction or hydrolysis during workup.

Causality and Prevention:

  • Incomplete Chlorination: The reaction to form the acyl chloride may not have gone to completion.

    • Recommendation: Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of thionyl chloride or oxalyl chloride) and ensure adequate reaction time.[5] The use of a catalytic amount of DMF with oxalyl chloride can also drive the reaction to completion.[3]

  • Hydrolysis During Workup: Exposure to atmospheric moisture or non-anhydrous solvents during the purification process can convert the acyl chloride back to the carboxylic acid.

    • Recommendation: Adhere strictly to anhydrous techniques as described in the previous section.

Corrective Action for Contaminated Product:

  • Aqueous Wash (with caution): For less reactive acyl chlorides, a carefully controlled wash with a dilute, cold sodium bicarbonate solution can remove the acidic starting material.[7] However, this method is risky for highly reactive compounds like 1-Benzofuran-3-carbonyl chloride and can lead to significant product loss through hydrolysis. This method is generally not recommended.

  • Flash Column Chromatography: This is a more reliable method for separating the acyl chloride from the more polar carboxylic acid.

    • Stationary Phase: Use silica gel that has been dried in a vacuum oven.

    • Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes, should provide good separation.[9]

    • Procedure:

      • Dry-load the crude product onto a small amount of silica gel.

      • Run the column with the chosen eluent system, starting with a low polarity to elute the desired acyl chloride first.

      • Monitor the fractions by TLC (after quenching a small spot with methanol) to identify the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for removing excess thionyl chloride after the synthesis of 1-Benzofuran-3-carbonyl chloride?

A1: The most effective method is vacuum distillation.[10][11] After the reaction is complete, the excess thionyl chloride (boiling point: 74.6 °C) can be removed under reduced pressure at a relatively low temperature (e.g., below 50 °C).[11] To ensure complete removal, it is highly recommended to add a dry, inert solvent like toluene and co-evaporate it with any remaining traces of thionyl chloride.[6] This process should be repeated 2-3 times. It is crucial to use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) to protect the vacuum pump from the corrosive vapors.[11]

Q2: Can I use a rotary evaporator to remove excess thionyl chloride?

A2: Yes, a rotary evaporator can be used, but with precautions.[6] The bath temperature should be kept below 40-50 °C to prevent thermal decomposition of the product.[5][11] It is essential to have a base trap (containing NaOH or KOH solution) between the rotary evaporator and the vacuum pump to neutralize the acidic vapors (HCl and SO₂) and prevent corrosion of the pump's components.[11]

Q3: What are the ideal storage conditions for purified 1-Benzofuran-3-carbonyl chloride?

A3: Due to its moisture sensitivity, 1-Benzofuran-3-carbonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] It is also recommended to store it in a cool, dry place, such as a refrigerator or freezer, to minimize degradation over time.[12]

Q4: How can I monitor the progress of the purification by chromatography without hydrolyzing my product on a TLC plate?

A4: Direct spotting of the highly reactive acyl chloride on a silica TLC plate will lead to streaking and decomposition. The best practice is to quench a small aliquot of each fraction before spotting.[4]

Recommended TLC Monitoring Protocol:

  • In a series of small vials, place a few drops of each collected fraction.

  • To each vial, add a drop or two of methanol or benzylamine to convert the acyl chloride to the more stable methyl ester or benzylamide, respectively.[4]

  • Spot these quenched samples onto the TLC plate and elute with an appropriate solvent system.

  • This allows for clear visualization of the product-containing fractions without the complications of on-plate reactions.

Section 3: Experimental Protocols and Visualizations

Protocol 1: Purification by Low-Temperature Vacuum Distillation

This protocol is suitable for purifying liquid or low-melting solid acyl chlorides on a larger scale.

  • Glassware Preparation: Thoroughly clean and oven-dry (>120 °C for several hours) all glassware, including the distillation flask, short-path distillation head, condenser, and receiving flasks.[2]

  • Apparatus Assembly: Assemble the distillation apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[2]

  • Charging the Flask: Transfer the crude 1-Benzofuran-3-carbonyl chloride to the distillation flask under a positive pressure of inert gas. Add a new, dry stir bar.

  • Vacuum Application: Ensure all joints are properly sealed with high-vacuum grease. Begin circulating coolant through the condenser. Slowly apply vacuum from a pump protected by a cold trap.[2]

  • Distillation: Once the desired pressure is reached, begin gentle stirring and slowly heat the distillation flask with a temperature-controlled oil bath. The bath temperature should be kept only slightly higher than the vapor temperature.[2]

  • Fraction Collection: Collect a small forerun fraction, which may contain more volatile impurities. Then, collect the main product fraction that distills at a constant temperature.

  • Completion and Storage: Once the distillation is complete, allow the apparatus to cool before slowly and carefully releasing the vacuum under a counterflow of inert gas. Transfer the purified product to a pre-dried storage vessel under an inert atmosphere.

Protocol 2: Purification by Recrystallization

This is the preferred method for purifying solid 1-Benzofuran-3-carbonyl chloride, especially for removing colored impurities.

  • Solvent Preparation: Use anhydrous toluene, freshly distilled from a suitable drying agent if necessary.

  • Dissolution: In a flame-dried flask under an inert atmosphere, add the crude 1-Benzofuran-3-carbonyl chloride. Add the minimum amount of warm anhydrous toluene required to fully dissolve the solid.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Filtration: Set up a Schlenk filter or perform the filtration in a glove box. Pre-cool the filter funnel. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of cold, anhydrous petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent.

Workflow Diagrams

Purification_Decision_Tree start Crude 1-Benzofuran-3-carbonyl chloride q1 Is the product a solid or liquid? start->q1 solid Solid q1->solid Solid liquid Liquid/Low-Melting Solid q1->liquid Liquid q2 Is the product discolored? solid->q2 distill Purify by Vacuum Distillation liquid->distill recrystallize Purify by Recrystallization q2->recrystallize Yes chromatography Consider Flash Chromatography for stubborn impurities q2->chromatography No, but contains starting material end Pure 1-Benzofuran-3-carbonyl chloride recrystallize->end distill->end chromatography->end

Caption: Decision tree for selecting a purification method.

Hydrolysis_Mechanism cluster_0 Hydrolysis of Acyl Chloride acyl_chloride 1-Benzofuran-3-carbonyl chloride (R-COCl) intermediate Tetrahedral Intermediate acyl_chloride->intermediate + H₂O (Nucleophilic Attack) water H₂O (Moisture) water->intermediate carboxylic_acid 1-Benzofuran-3-carboxylic acid (R-COOH) intermediate->carboxylic_acid - Cl⁻ hcl HCl intermediate->hcl - H⁺

Caption: Mechanism of acyl chloride hydrolysis.

Data Summary Table
Property1-Benzofuran-3-carbonyl chloride1-Benzofuran-3-carboxylic acidThionyl Chloride
Molecular Formula C₉H₅ClO₂[13]C₉H₆O₃SOCl₂
Molecular Weight 180.59 g/mol [13]162.14 g/mol 118.97 g/mol [11]
Appearance White to off-white solidWhite solid[14]Colorless to pale yellow liquid
Melting Point 65-66 °C198-202 °C-104.5 °C
Boiling Point Decomposes at atmospheric pressureDecomposes74.6 °C[11]
Solubility Soluble in anhydrous organic solvents (toluene, DCM, THF)Soluble in polar organic solvents (methanol, ethanol)Reacts with water and alcohols
Reactivity Highly reactive with nucleophiles (water, alcohols, amines)[1]AcidicReacts vigorously with water

References

  • How to remove thionyl chloride after reaction? ResearchGate. Available from: [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available from: [Link]

  • Acid Chloride/ chloroformate purification? ResearchGate. Available from: [Link]

  • Removal of Thionyl Chloride with rotovap : r/Chempros. Reddit. Available from: [Link]

  • Acyl Chlorides and Acid Anhydrides. chemrevise. Available from: [Link]

  • Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. ORNL. Available from: [Link]

  • Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides (Journal Article). OSTI.GOV. Available from: [Link]

  • General procedures for the purification of Acid chlorides. LookChem. Available from: [Link]

  • Drying agents for Acyl halides : r/OrganicChemistry. Reddit. Available from: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available from: [Link]

  • Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. Available from: [Link]

  • How i can modify fatty acid in to acyl chloride using thionyl chloride ? ResearchGate. Available from: [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Available from: [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros. Reddit. Available from: [Link]

  • Preparation of Acyl Chlorides. Chemistry LibreTexts. Available from: [Link]

  • Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Car boxy lie Acid Precursors Used in the Production. Available from: [Link]

  • 1-BENZOFURAN-3-CARBONYL CHLORIDE | CAS 111964-21-7. Matrix Fine Chemicals. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. Available from: [Link]

  • (PDF) Reactivity of Benzofuran Derivatives. ResearchGate. Available from: [Link]

  • 1-benzofuran-3-carbonyl chloride | CAS 111964-21-7. AMERICAN ELEMENTS ®. Available from: [Link]

  • Analytical Observations Report. EURL-SRM. Available from: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. Available from: [Link]

  • Acyl chloride. Wikipedia. Available from: [Link]

  • Gas Chromatography of Acid Chlorides. Journal of Chromatographic Science. Available from: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available from: [Link]

  • Method for Purifying Carbonyl Chloride. Google Patents.
  • Method for purifying acid chlorides. Google Patents.
  • Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Acid chloride of Phoshino-based compounds : r/Chempros. Reddit. Available from: [Link]

  • Direct Preparation of Benzofurans from O-Arylhydroxylamines. Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: 1-Benzofuran-3-carbonyl Chloride Troubleshooting & Side-Product Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Benzofuran-3-carbonyl chloride . As a highly reactive acyl chloride derivative, this compound is an indispensable building block in medicinal chemistry and drug development, particularly for synthesizing complex heterocyclic systems, amides, esters, and 3-aroylbenzofurans[1].

However, the high electrophilicity of the carbonyl carbon, combined with the electron-rich nature of the benzofuran core, makes it susceptible to several competing side reactions[1][2]. This guide is designed by our Senior Application Scientists to help researchers troubleshoot common side-products, understand their mechanistic origins, and implement field-proven protocols to maximize yield.

Section 1: Mechanistic Origins of Common Side-Products (FAQs)

Q1: During amidation, I am recovering a significant amount of 1-benzofuran-3-carboxylic acid and its symmetric anhydride instead of my desired amide. What is causing this? Root Cause & Mechanism: 1-Benzofuran-3-carbonyl chloride is exceptionally sensitive to moisture. Even trace amounts of water in your solvent (e.g., dichloromethane or THF) or atmospheric humidity will lead to rapid nucleophilic acyl substitution by H₂O, hydrolyzing the reagent back to 1-benzofuran-3-carboxylic acid[3][4]. Once the free acid forms, it can react with the remaining unhydrolyzed acyl chloride to form the symmetric 1-benzofuran-3-carboxylic anhydride. Solution: Ensure all solvents are strictly anhydrous. We recommend utilizing Schlenk techniques, purging the reaction vessel with inert gas (Ar or N₂), and adding a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to scavenge any HCl generated, which can otherwise catalyze further side reactions.

Q2: I am using 1-Benzofuran-3-carbonyl chloride in a Friedel-Crafts acylation with AlCl₃, but LC-MS shows significant +34 Da and +78 Da mass shifts, indicating ring chlorination or bromination. Why is the benzofuran ring reacting? Root Cause & Mechanism: The benzofuran nucleus is an electron-rich heteroaromatic system, making it inherently susceptible to electrophilic aromatic substitution[2][5]. While the C-3 carbonyl chloride group is electron-withdrawing and partially deactivates the ring, harsh Lewis acids like AlCl₃ or FeCl₃ can generate highly reactive halogenating species (especially if trace free halogens are present in the catalyst). If the reaction temperature exceeds 5°C, competitive electrophilic halogenation of the benzofuran core (often at the C-2 or C-5 positions) outpaces the desired Friedel-Crafts acylation of the target arene[1][6]. Solution: Maintain strict stoichiometric control of the Lewis acid (1.05 to 1.1 equivalents max). Keep the reaction temperature strictly between 0–5°C during the addition phase, and monitor the reaction kinetics closely. Consider switching to a milder Lewis acid, such as FeCl₃ or ZnCl₂, if the target arene is sufficiently activated.

Q3: When attempting to couple this acyl chloride with bifunctional nucleophiles (e.g., amino alcohols), I am seeing complex oligomeric mixtures. How do I achieve regioselectivity? Root Cause & Mechanism: The high electrophilicity of the carbonyl chloride moiety means it does not discriminate well between competing nucleophiles (e.g., -NH₂ vs. -OH) unless there is a significant steric or electronic difference[1]. Solution: Exploit the kinetics of the reaction. Amines are generally more nucleophilic than alcohols. By performing the reaction at -78°C to -20°C, you can kinetically favor amidation over esterification. Alternatively, use orthogonal protecting groups on the bifunctional substrate prior to the introduction of the benzofuran acyl chloride.

Section 2: Quantitative Data – Reaction Conditions vs. Side-Product Profile

The following table summarizes the impact of various reaction parameters on the yield of desired products versus the prevalence of common side-products.

Reaction TypeExperimental ConditionsDesired Product Yield (%)Major Side-Product Profile (%)
Amidation Anhydrous DCM, DIPEA, 0°C to RT85 - 92%Hydrolysis/Anhydride (<5%)
Amidation Reagent grade DCM (trace H₂O), RT40 - 50%Carboxylic Acid (30%), Anhydride (15%)
Friedel-Crafts AlCl₃ (1.1 eq), Anisole, 0–5°C72 - 78%Ring Chlorination (<2%)
Friedel-Crafts AlCl₃ (2.0 eq), Anisole, 25°C45 - 55%Ring Chlorination (20 - 25%)
Friedel-Crafts FeCl₃ (1.1 eq), Anisole, 0–5°C58 - 65%Ring Chlorination (Not detected)

Section 3: Self-Validating Experimental Protocol (Anhydrous Amidation)

To ensure high scientific integrity and reproducibility, this protocol incorporates self-validating checkpoints to verify the integrity of the acyl chloride before and during the reaction.

Objective: Synthesize a 1-benzofuran-3-carboxamide derivative while actively suppressing hydrolysis and anhydride formation.

Step-by-Step Methodology:

  • Preparation & Reagent Validation:

    • Validation Checkpoint: Dissolve a 2 mg aliquot of 1-Benzofuran-3-carbonyl chloride in anhydrous CDCl₃ and acquire a rapid ¹H-NMR spectrum. The absence of a broad -OH peak (~11-12 ppm) confirms the reagent has not degraded to the carboxylic acid[3].

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry Argon.

  • Substrate Solubilization:

    • Add the target amine (1.0 eq) and anhydrous N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the flask.

    • Dissolve in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the activation energy required for competing side reactions, ensuring kinetic control over the highly reactive acyl chloride.

  • Acyl Chloride Addition:

    • Dissolve 1-Benzofuran-3-carbonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM.

    • Add this solution dropwise over 15 minutes to the cooled amine mixture.

    • Validation Checkpoint: The reaction mixture should immediately turn slightly cloudy as the DIPEA·HCl salt precipitates. This serves as a real-time visual confirmation that nucleophilic acyl substitution is successfully occurring.

  • Reaction Progression & Quenching:

    • Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature over 2 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: The basic aqueous quench neutralizes any remaining HCl and rapidly hydrolyzes unreacted acyl chloride into the water-soluble sodium carboxylate salt, allowing for easy separation from the organic amide product.

  • Isolation:

    • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 4: Workflow Visualization

The following diagram maps the divergent reaction pathways of 1-Benzofuran-3-carbonyl chloride, illustrating how specific environmental conditions trigger side-product formation.

G Start 1-Benzofuran-3-carbonyl chloride (Highly Electrophilic) Des_Amide Amidation / Esterification (Desired Product) Start->Des_Amide + Amine/Alcohol (Strictly Anhydrous) Des_FC Friedel-Crafts Acylation (Desired Product) Start->Des_FC + Arene + AlCl3 (Controlled Temp) Side_Hydro Hydrolysis to Carboxylic Acid (Side Product) Start->Side_Hydro + Trace H2O Side_Halogen Ring Halogenation (Side Product) Start->Side_Halogen Excess Lewis Acid High Temp Side_Anhydride Symmetric Anhydride (Side Product) Side_Hydro->Side_Anhydride + Unreacted Acyl Chloride

Reaction pathways of 1-Benzofuran-3-carbonyl chloride illustrating desired vs. side-product routes.

References

  • 1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent - Benchchem. 1

  • WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use - Google Patents. 3

  • 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid - Benchchem.2

  • 6-Butoxybenzofuran-2-carboxylic Acid - Benchchem. 4

  • Synthesis of benzofurans via Friedel–Crafts acylation - ResearchGate. 5

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. 6

Sources

Technical Support Center: Managing HCl Byproduct in 1-Benzofuran-3-carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when utilizing highly reactive electrophiles in drug development and materials science. 1 is a premier acylating agent used to introduce the biologically significant benzofuran scaffold into complex molecules[1].

However, the nucleophilic acyl substitution of this compound with amines or alcohols stoichiometrically generates hydrogen chloride (HCl) gas[2]. If this corrosive byproduct is not rigorously managed, it will rapidly protonate your nucleophile, catalyze unwanted side reactions, and degrade acid-sensitive functional groups[2][3]. This guide provides field-proven troubleshooting strategies, quantitative selection matrices, and self-validating protocols to ensure high-yielding acylations.

Troubleshooting & FAQs

Q1: Why does my amidation reaction with 1-Benzofuran-3-carbonyl chloride stall at roughly 50% conversion? A: This is the classic "half-reaction" phenomenon caused by unmanaged HCl. When the highly electrophilic carbonyl carbon is attacked by an amine, one equivalent of HCl is eliminated[1][2]. If an external acid scavenger is absent, the generated HCl immediately protonates the remaining unreacted amine nucleophile, converting it into an unreactive ammonium salt[2][3]. To drive the reaction to completion, you must introduce a non-nucleophilic base to preferentially trap the HCl.

Q2: How do I choose the most appropriate acid scavenger for this specific acyl chloride? A: Scavenger selection requires balancing basicity (pKa) against nucleophilicity to avoid competitive acylation.

  • DIPEA (N,N-Diisopropylethylamine): Often the optimal choice. Its significant steric bulk renders it highly non-nucleophilic, preventing it from attacking the 1-benzofuran-3-carbonyl chloride, while its basicity (pKa ~11) efficiently neutralizes HCl[4].

  • TEA (Triethylamine): A standard, cost-effective scavenger. However, because it is less sterically hindered than DIPEA, it can occasionally trigger side reactions or batch-to-batch colorization issues in sensitive polymerizations[4][5].

  • Pyridine: Acts as both an acid scavenger and a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate[3][6]. While excellent for sluggish, sterically hindered alcohols, it is generally unnecessary for highly reactive amines and can complicate downstream purification.

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃): Ideal for biphasic Schotten-Baumann conditions[4][7]. They prevent organic-phase side reactions but require vigorous stirring to overcome mass transfer limitations.

Q3: My product is highly acid-sensitive, and even with DIPEA, I observe degradation. What are alternative HCl management strategies? A: If the transient presence of in-situ base salts (like DIPEA·HCl) causes degradation or colorization, you must physically remove the HCl from the reaction microenvironment[5]:

  • Inert Gas Sparging: Continuously bubbling dry Nitrogen or Argon through the reaction mixture physically strips the gaseous HCl from the solvent before it can protonate the substrate[2][5].

  • Continuous Flow Chemistry: Passing the reaction stream through a packed-bed cartridge of solid-supported base (e.g., polymer-supported carbonate) physically isolates the scavenging process from the bulk solution, yielding a clean, free-base product stream[8].

Quantitative Data: Acid Scavenger Selection Matrix

Scavenger BasepKa (Conjugate Acid)NucleophilicityRelative CostOptimal Use CaseByproduct Removal Method
DIPEA ~11.0Very Low (Sterically Hindered)ModerateHighly electrophilic acyl chlorides; sensitive substrates.Acidic aqueous wash (1M HCl)
Triethylamine (TEA) ~10.7Low to ModerateLowGeneral, robust amidation and esterification.Acidic aqueous wash (1M HCl)
Pyridine ~5.2High (Acts as catalyst)LowSluggish esterifications; sterically hindered alcohols.Cupric sulfate wash or evaporation
NaHCO₃ (Biphasic) ~6.4Very Low (Inorganic)Very LowSchotten-Baumann conditions; water-sensitive salts.Phase separation (Aqueous layer)

Self-Validating Experimental Protocol: Amidation of 1-Benzofuran-3-carbonyl chloride

Objective: Synthesize a benzofuran-3-carboxamide using DIPEA as an acid scavenger. This protocol incorporates built-in validation checkpoints to ensure HCl is effectively neutralized and the reaction reaches completion without false positives.

Materials:

  • 1-Benzofuran-3-carbonyl chloride (1.1 eq)

  • Primary or Secondary Amine Nucleophile (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system continuously with dry Nitrogen.

    • Causality: Acyl chlorides react violently with atmospheric moisture to form benzofuran-3-carboxylic acid and HCl, destroying your reagent stoichiometry[3].

  • Nucleophile & Scavenger Loading: Dissolve the amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling controls the exothermic nature of the acylation and minimizes potential side reactions[2]. DIPEA's steric bulk prevents it from acting as a competing nucleophile, while its basicity primes it to trap the generated HCl[4].

  • Acyl Chloride Addition: Dissolve 1-Benzofuran-3-carbonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine/DIPEA mixture over 15–30 minutes[2].

  • Reaction Monitoring (Validation Check 1): Allow the reaction to warm to room temperature. After 2 hours, take a 10 µL aliquot, quench it in methanol, and analyze via TLC or LC-MS.

    • Validation: The complete disappearance of the amine starting material confirms that DIPEA successfully scavenged the HCl, preventing nucleophile deactivation. If the amine persists alongside unreacted acyl chloride, your scavenger has failed or was consumed by moisture.

  • Quenching & Washing (Validation Check 2): Once complete, dilute the reaction with additional DCM. Wash the organic layer vigorously with 1M HCl (aq) to remove excess DIPEA and any trace unreacted amine[4].

    • Validation: Check the pH of the separated aqueous wash. It must remain strongly acidic (pH < 2). If the pH is neutral or basic, the 1M HCl was exhausted, meaning DIPEA·HCl salts may still contaminate your organic layer. Re-wash if necessary.

  • Neutralization & Drying: Wash the organic layer with saturated NaHCO₃ (aq) to neutralize trace acid, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzofuran-3-carboxamide.

Mechanistic Workflow

G A 1-Benzofuran-3-carbonyl chloride + Amine Nucleophile B Tetrahedral Intermediate (Unstable) A->B Nucleophilic Attack C Elimination of HCl (Corrosive Byproduct) B->C Collapse & Elimination D Benzofuran-3-carboxamide (Target Product) B->D Product Formation E DIPEA (Acid Scavenger) Neutralization C->E Scavenged by Base (Success) G Amine Deactivation (Reaction Stalls) C->G No Scavenger Present (Failure) F DIPEA·HCl Salt (Water Soluble) E->F Salt Formation (Removed in Workup)

Mechanistic pathway of 1-Benzofuran-3-carbonyl chloride amidation and HCl scavenging by DIPEA.

References

  • Title: 1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent Source: Benchchem URL
  • Title: Technical Support Center: Managing HCl Byproduct in 4-Chlorobenzoyl Chloride Reactions Source: Benchchem URL
  • Title: A Comparative Guide to Acyl Chlorides in Organic Synthesis Source: Benchchem URL
  • Title: Flow Chemistry in Organic Synthesis 9 Source: Thieme-connect URL
  • Title: Technical Support Center: Reactions with 2-Bromo-2-phenylacetyl Chloride Source: Benchchem URL
  • Title: The Diacylation of Amides by Acyl Chloride—Pyridine Compounds Source: ACS Publications URL
  • Title: Elucidating Colorization in the Functionalization of Hydroxyl-Containing Polymers Source: ResearchGate URL
  • Title: INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT)

Sources

Best practices for workup procedures involving acyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on workup procedures for reactions involving acyl chlorides. Authored from the perspective of a Senior Application Scientist, this guide emphasizes not just the "how" but the critical "why" behind each experimental step, ensuring both safety and success in your synthetic endeavors.

The Challenge of Acyl Chlorides: Reactivity and Workup

Acyl chlorides are highly valued synthetic intermediates due to their exceptional reactivity. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by a wide range of nucleophiles.[1][2] However, this same reactivity makes them thermally labile and extremely sensitive to moisture, readily hydrolyzing to the corresponding carboxylic acid.[1][3][4] Consequently, a well-designed workup procedure is not merely a purification step but a critical part of the reaction that ensures the safe quenching of reactive species, removal of byproducts, and isolation of the desired product in high purity.

Safety First: Handling Acyl Chlorides

Before any experiment, a thorough understanding of the hazards is paramount. Acyl chlorides are corrosive, lachrymatory, and react violently with water and other protic solvents, often releasing corrosive hydrogen chloride (HCl) gas.[5][6][7]

Q: What are the essential safety precautions when working with acyl chlorides?

A: A multi-layered approach to safety is non-negotiable.

  • Engineering Controls: Always handle acyl chlorides in a certified chemical fume hood to ensure adequate ventilation and containment of vapors and HCl gas.[8][9] An emergency eye wash station and safety shower must be immediately accessible.[8]

  • Personal Protective Equipment (PPE): Standard PPE includes chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[10] Always check the glove manufacturer's compatibility chart for the specific acyl chloride and solvents being used.

  • Anhydrous Conditions: Due to their moisture sensitivity, reactions must be conducted under strictly anhydrous conditions using oven-dried glassware and anhydrous solvents, often under an inert atmosphere (e.g., nitrogen or argon).[3][11]

  • Spill Management: Have appropriate spill cleanup materials ready. Small spills can be absorbed with dry chemical absorbents like sand or diatomaceous earth. Do not use water.[10][12]

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems that can arise during the workup of reactions involving acyl chlorides.

Q: My reaction mixture formed a thick emulsion during the aqueous workup. How can I resolve this?

A: Emulsion formation is a frequent problem, especially in Friedel-Crafts acylations where a stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃) is used.[13][14] The AlCl₃ complexes with the ketone product, and upon addition of water, can form gelatinous aluminum hydroxides that lead to persistent emulsions.[13][15]

  • Causality: The aluminum-ketone complex is hydrolyzed during quenching, but the resulting aluminum species can be poorly soluble, trapping organic and aqueous phases together.

  • Solution: Instead of quenching with neutral water or ice alone, quench the reaction mixture by pouring it into a beaker containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 1-3M HCl).[13][16] The acid ensures that the aluminum salts remain soluble in the aqueous phase (as species like [Al(H₂O)₆]³⁺), preventing the formation of the gelatinous precipitate and allowing for clean phase separation. Adding brine (saturated NaCl solution) can also help break emulsions by increasing the ionic strength of the aqueous layer.

Q: After my workup, I see a significant amount of carboxylic acid impurity alongside my desired ester/amide product. What went wrong?

A: This is a classic issue stemming from the hydrolysis of the acyl chloride.[1]

  • Causality: The acyl chloride is highly susceptible to hydrolysis by any source of moisture.[4][17] This can happen if:

    • The reaction was not performed under strictly anhydrous conditions (wet solvent, glassware, or starting materials).[3][11]

    • The quenching step was not optimized. For example, when making an ester with an alcohol, adding water too early will lead to competitive hydrolysis of the acyl chloride.[18]

  • Solution:

    • Prevention: Rigorously dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere.[11]

    • Removal: The carboxylic acid byproduct can be easily removed during the workup. Perform a wash of the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[11] The basic wash will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving your neutral ester or amide product in the organic phase.[18][19]

Q: I'm performing an acylation of a primary amine and getting di-acylation as a side product. How can I adjust my workup or reaction to prevent this?

A: Di-acylation occurs when a second molecule of the acyl chloride reacts with the initially formed amide. This is more common with primary amines.[3][11]

  • Causality: While amides are less nucleophilic than amines, under forcing conditions or with a large excess of a highly reactive acyl chloride, a second acylation can occur.

  • Solution: This issue is best addressed by controlling the reaction conditions rather than the workup.

    • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the acyl chloride.[3]

    • Slow Addition: Add the acyl chloride dropwise to a cooled (e.g., 0 °C) solution of the amine.[20] This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive amine over the less reactive amide product.

    • Base Choice: Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[21] Using two equivalents of the starting amine (one as the nucleophile, one as the base) is also common but can sometimes complicate purification.[21][22]

FAQs: The Quenching Step

Quenching is the process of safely destroying any unreacted, highly reactive reagents. For acyl chlorides, this is the most critical workup step.

Q: What is the purpose of "quenching" a reaction involving an acyl chloride?

A: The primary purpose is to safely and completely consume any excess acyl chloride before proceeding with extraction and solvent removal. Acyl chlorides are too reactive to be left in a solution that will be concentrated on a rotary evaporator, as this can lead to uncontrolled reactions or decomposition.[1][23] The quenching process converts the acyl chloride into a less reactive and more easily separable compound, such as a carboxylic acid, ester, or amide.[6][17][22]

Q: What are the common quenching agents for acyl chloride reactions, and how do I choose the right one?

A: The choice of quenching agent depends on the reaction product and potential impurities. The decision process can be visualized as a workflow.

Quenching Strategy Workflow

Sources

Technical Support Center: Advanced Acylation of Sterically Hindered Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. Acylating sterically hindered nucleophiles—such as tertiary alcohols, N-methyl amines, and ortho-substituted anilines—frequently leads to stalled reactions, poor yields, or unwanted side reactions (e.g., epimerization or elimination).

This guide is designed to move beyond standard textbook protocols. By understanding the mechanistic causality behind steric bottlenecks, you can select the precise catalytic or reagent-based intervention required to force these challenging transformations to completion.

Diagnostic Logic: Selecting the Right Acylation Strategy

The fundamental barrier in hindered acylations is the inability of the nucleophile to access the Dunitz-Bürgi trajectory of the carbonyl carbon, or the subsequent steric destabilization of the tetrahedral intermediate. Overcoming this requires either shrinking the steric bulk of the electrophile or drastically increasing its intrinsic electrophilicity .

AcylationStrategy Start Sterically Hindered Nucleophile O_Acyl Alcohol (O-Acylation) Start->O_Acyl N_Acyl Amine (N-Acylation) Start->N_Acyl Sec_Alc Secondary Alcohol O_Acyl->Sec_Alc Tert_Alc Tertiary Alcohol O_Acyl->Tert_Alc Hindered_Amine N-Alkyl / N-Methyl Amine N_Acyl->Hindered_Amine Weak_Amine Electron-Deficient / Aniline N_Acyl->Weak_Amine DMAP DMAP / PPY Catalysis (Nucleophilic Activation) Sec_Alc->DMAP LewisAcid Sc(OTf)3 or Bi(OTf)3 (Lewis Acid Activation) Tert_Alc->LewisAcid HATU HATU / COMU / TCFH (Uronium/Aminium Coupling) Hindered_Amine->HATU AcylFluoride In Situ Acyl Fluorides (TFFH / BTFFH) Weak_Amine->AcylFluoride

Logical workflow for selecting acylation strategies based on nucleophile sterics.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My secondary alcohol acylation with standard pyridine and an acid chloride is stalling at 20% conversion. What is the mechanistic cause, and how do I fix it? A1: Pyridine is a relatively weak nucleophilic catalyst. For hindered secondary alcohols, the activation energy required to attack the standard acylpyridinium intermediate is too high. The Fix: Switch to 4-dimethylaminopyridine (DMAP). DMAP forms a highly stabilized N-acylpyridinium intermediate due to the resonance contribution of the para-dimethylamino group. This hypernucleophilic catalysis increases reaction rates by a factor of 10⁴ compared to standard pyridine, easily driving the acylation of hindered secondary alcohols to completion 1.

Q2: I am trying to acetylate a tertiary alcohol (e.g., linalool), but DMAP is failing or causing elimination. What is the alternative? A2: DMAP fails for tertiary alcohols because the N-acylpyridinium intermediate is physically too bulky; the steric clash between the tertiary alcohol and the DMAP-bound carbonyl prevents the formation of the tetrahedral intermediate. The Fix: Abandon nucleophilic catalysis and use Lewis acid activation. Catalysts like Sc(OTf)₃ or Bi(OTf)₃ coordinate directly to the oxygen of the acid anhydride. This pulls electron density away from the carbonyl carbon, massively increasing its electrophilicity without adding a bulky leaving group, allowing the tertiary alcohol to attack successfully 2.

Q3: Coupling a bulky carboxylic acid to an N-methyl amine yields mostly unreacted starting material when using EDC/HOBt. Why? A3: Standard carbodiimides and HOBt active esters suffer from severe steric repulsion when approached by N-alkylated amines. The Fix: Upgrade to a uronium/aminium salt containing an HOAt (7-aza-1-hydroxybenzotriazole) leaving group, such as HATU or COMU. The nitrogen atom at the 7-position of the HOAt ring provides a critical "neighboring group effect." It hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the attack of hindered N-methyl amines while suppressing racemization 3.

Q4: Even HATU is failing for my highly electron-deficient, sterically hindered aniline. What is the ultimate fallback? A4: When both electronic deactivation and steric hindrance are present, bulky active esters (like the HOAt ester formed by HATU) cannot be penetrated. The Fix: Generate an acyl fluoride in situ using reagents like TFFH or BTFFH. The C-F bond is highly polarized, making the carbonyl extremely electrophilic. More importantly, the fluorine atom is tiny (similar in van der Waals radius to hydrogen), which minimizes steric hindrance at the carbonyl carbon. Acyl fluorides are also highly resistant to hydrolysis and ketene formation, allowing you to heat the reaction without degrading the electrophile 4.

Quantitative Reagent Selection Matrix

Use the following data-driven matrix to select the appropriate reagent based on your specific nucleophile and risk profile.

Reagent / CatalystTarget NucleophileRelative Rate IncreaseEpimerization RiskPrimary Mechanistic Action
DMAP Secondary Alcohols~10⁴ (vs. Pyridine)LowNucleophilic catalysis via N-acylpyridinium
Sc(OTf)₃ Tertiary Alcohols>10² (vs. DMAP)Moderate (Elimination risk)Lewis acid coordination to anhydride oxygen
HATU N-Methyl AminesHigh (vs. HBTU)LowUronium activation with HOAt neighboring group effect
TFFH Hindered AnilinesVery HighVery LowMinimal steric bulk of the fluoride leaving group

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to confirm the success of intermediate steps before proceeding.

Protocol A: Sc(OTf)₃-Catalyzed Acylation of Tertiary Alcohols

This protocol utilizes Lewis acid catalysis to bypass the steric limitations of DMAP.

Materials: Tertiary alcohol (1.0 eq), Acetic Anhydride (2.0 - 5.0 eq), Sc(OTf)₃ (5 mol%), Anhydrous Acetonitrile (MeCN).

  • Catalyst Preparation: In a flame-dried flask under argon, dissolve Sc(OTf)₃ (5 mol%) in anhydrous MeCN.

    • Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates moisture-induced hydrolysis of the triflate to scandium hydroxide, which will permanently poison the catalyst. If cloudy, discard and use fresh, dry solvent.

  • Electrophile Activation: Add acetic anhydride (2.0 eq) to the catalyst solution and stir for 5 minutes at room temperature.

  • Nucleophile Addition: Slowly add the tertiary alcohol (1.0 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature.

    • Validation Checkpoint: Monitor via TLC. The disappearance of the starting alcohol should correlate strictly with the appearance of a less polar spot (the acetate). If a highly non-polar spot appears near the solvent front, the tertiary alcohol is undergoing E1 elimination (dehydration). If elimination is observed, cool the reaction to -20°C for subsequent attempts.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol B: In Situ Acyl Fluoride Generation for Hindered Amide Coupling

This protocol utilizes TFFH to generate a sterically unencumbered acyl fluoride for coupling with highly hindered amines.

AcylFluorideWorkflow Step1 1. Carboxylic Acid + TFFH + DIPEA Step2 2. Pre-activation (15-30 min, RT) Step1->Step2 Step3 3. Add Hindered Amine Step2->Step3 Step4 4. Thermal Heating (if required) Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Self-validating experimental workflow for in situ acyl fluoride generation.

Materials: Carboxylic acid (1.0 eq), Hindered amine (1.1 eq), TFFH (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF or DCM.

  • Pre-activation: Dissolve the carboxylic acid and DIPEA in anhydrous solvent. Add TFFH in one portion. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Take a 5 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS. You should observe the mass of the methyl ester (formed by the reaction of the acyl fluoride with methanol). If the unreacted carboxylic acid mass remains, extend the activation time or check the quality of your TFFH.

  • Coupling: Once activation is confirmed, add the sterically hindered amine to the reaction mixture.

  • Thermal Push (Optional): Because acyl fluorides are highly stable, if the amine is exceptionally hindered (e.g., 2,6-diisopropylaniline), the reaction can be safely heated to 60°C without risk of the electrophile degrading into a ketene 5.

    • Validation Checkpoint: Monitor via LC-MS. The mass corresponding to the acyl fluoride (or the methanol-quenched ester in your aliquot) should disappear, replaced by the target amide mass.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The tetramethylurea byproduct from TFFH is highly water-soluble and will be removed in the aqueous washes.

References

  • Taylor & Francis. DMAP – Knowledge and References. [Link]

  • ACS Publications. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. [Link]

  • Royal Society of Chemistry. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[Link]

  • University of Copenhagen Research Portal. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

Sources

Overcoming poor solubility of starting materials in acylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Acylation reactions—such as amide coupling and esterification—are foundational to drug discovery and chemical synthesis. However, the poor solubility of starting materials (e.g., zwitterionic amino acids, rigid polycyclic amines, or highly polar carboxylic acids) frequently derails these workflows.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome solubility bottlenecks without compromising reaction integrity.

Diagnostic Workflow

Troubleshooting Start Starting Material Insoluble Solvent Optimize Solvent (Switch DCM to DMF/NMP) Start->Solvent Step 1 Additives Use Chaotropic Additives (e.g., LiCl in THF/DMF) Solvent->Additives Fails Success Proceed to Acylation (EDC/HOBt, HATU, etc.) Solvent->Success Solved Heating Apply Heat / Microwave (Increase kinetic energy) Additives->Heating Fails Additives->Success Solved Mech Mechanochemistry (Ball Milling / LAG) Heating->Mech Fails Heating->Success Solved Mech->Success Solved

Caption: Diagnostic workflow for overcoming starting material insolubility in acylation reactions.

Section 1: Solvent Selection & Optimization

Q: My amine/carboxylic acid is completely insoluble in standard solvents (DCM/DMF) during amide coupling. What are the best alternative solvent systems?

A: When standard polar aprotic solvents fail, the root cause is often strong intermolecular hydrogen bonding that creates a highly stable crystal lattice.

  • Mixed Solvent Systems: Transitioning to binary mixtures like DMF/DMSO or NMP/DCM can disrupt crystalline packing. DMSO is an excellent hydrogen bond acceptor but can complicate aqueous workup; keep its volume below 20% if possible.

  • Chaotropic Additives (The "LiCl Effect"): For highly polar or peptide-like substrates, the addition of anhydrous Lithium Chloride (LiCl) to THF or DMF is a powerful intervention. The lithium cation (Li⁺) coordinates to the carbonyl oxygens, while the chloride anion (Cl⁻) disrupts intermolecular hydrogen bonding, significantly increasing the solubility of rigid or polar substrates[1].

Section 2: Reagent & Additive Modifications

Q: I am trying to acylate a highly polar/zwitterionic starting material, but a massive precipitate forms immediately when I add the coupling reagent (e.g., DCC). Is my product crashing out?

A: The precipitate might not be your starting material or product, but rather the byproduct of the coupling reagent.

  • Byproduct Trapping: Dicyclohexylcarbodiimide (DCC) generates N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in water and only partially soluble in most organic solvents[2]. While this allows for easy removal by filtration, DCU can co-precipitate with and trap poorly soluble polar products, drastically reducing your isolated yield.

  • Solution: Switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC and its urea byproduct are water-soluble, allowing the reaction to remain homogeneous in polar mixed solvents and simplifying downstream aqueous workup[3]. Alternatively, use uronium salts like HATU with a soluble base like N,N-Diisopropylethylamine (DIPEA) to form a soluble carboxylate salt prior to coupling.

Section 3: Physical & Mechanical Interventions

Q: What if my starting material is completely insoluble in all organic solvents, even with heating and additives?

A: When solvent-based thermodynamics fail, you must shift to mechanical energy or transient chemical modification.

  • Mechanochemistry (Ball Milling): Liquid-Assisted Grinding (LAG) or neat mechanochemical milling can force "impossible" solid-state cross-coupling and acylation reactions. By removing the solvent entirely, you eliminate the thermodynamic penalty of solvation, allowing poorly soluble aryl halides or amines to react smoothly under high mechanical shear[4].

  • Transient Protecting Groups (Prodrug Approach): If mechanochemistry is unavailable, consider a transient solubility enhancement strategy[5]. Temporarily masking polar groups (e.g., esterifying a problematic carboxylic acid or using a highly lipophilic protecting group like Trityl for amines) can dramatically increase organic solubility for the critical acylation step, followed by global deprotection later in the synthetic sequence.

Data Presentation: Solubility Enhancement Strategies

Reagent / InterventionMechanism of ActionBest Used ForDrawbacks / Limitations
DMSO/NMP (Co-solvents) Disrupts crystal lattice via strong H-bond acceptance.Moderately polar amines and carboxylic acids.High boiling points make solvent removal and aqueous workup difficult.
LiCl (Additive) Li⁺ coordinates carbonyls; Cl⁻ disrupts H-bonds[1].Peptides, polyamides, and rigid polar substrates.Highly hygroscopic; requires strictly anhydrous conditions.
EDC·HCl (Coupling Agent) Generates a water-soluble urea byproduct[3].Reactions where DCC byproducts (DCU) trap the product[2].Can exhibit poor solubility in non-polar solvents (e.g., pure DCM).
Mechanochemistry (LAG) Bypasses solvation thermodynamics via mechanical force[4]."Impossible" reactions with completely insoluble solids.Requires specialized ball-milling equipment; scale-up can be challenging.

Experimental Protocol: Amide Coupling of a Poorly Soluble Amine using LiCl-Enhanced Solvation

This protocol is a self-validating system designed to ensure complete solvation before the addition of reactive coupling agents, preventing heterogeneous side reactions.

Step 1: Substrate Preparation & Solvation Check

  • Weigh the poorly soluble amine (1.0 eq) and transfer it to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF or DMF (0.1 M relative to the amine). Stir for 5 minutes at room temperature.

  • Validation Check: If the solution is completely clear, proceed to Step 3. If the mixture remains a cloudy suspension, proceed to Step 2.

Step 2: Chaotropic Solvation (LiCl Addition)

  • In a separate dry vial, prepare a 0.5 M solution of anhydrous Lithium Chloride (LiCl) in THF or DMF. Note: LiCl must be flame-dried under vacuum prior to use.

  • Add the LiCl solution dropwise to the amine suspension until it becomes completely homogeneous. Do not exceed 5.0 equivalents of LiCl[1].

  • Validation Check: The mixture must be a clear solution before proceeding. If it is still insoluble, gently heat to 40°C or consider switching to a mechanochemical approach[4].

Step 3: Activation & Coupling

  • In a separate flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the carboxylic acid mixture and stir for 15 minutes to pre-activate the ester.

  • Transfer the pre-activated ester solution dropwise into the clear amine/LiCl solution.

  • Stir at room temperature for 2–12 hours, monitoring completion via LC-MS or TLC[3].

Step 4: Workup & Isolation

  • Quench the reaction by diluting with Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine[3].

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Source: scispace.
  • Source: rsc.
  • Source: benchchem.
  • Source: nih.
  • Source: mdpi.

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-Benzofuran-3-carbonyl chloride vs. 1-Benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure in drug discovery and material sciences, often introduced into complex molecules via nucleophilic acyl substitution[1]. While 1-Benzofuran-3-carbonyl chloride (B3CC) and 1-Benzofuran-2-carbonyl chloride (B2CC) share identical molecular weights and similar functional groups, their positional isomerism fundamentally alters the electrophilicity of their carbonyl carbons. This guide provides an in-depth, objective comparison of their reactivity profiles, grounded in electronic theory and validated through self-correcting experimental protocols.

Structural & Electronic Causality (The "Why")

The reactivity of any acyl chloride is directly proportional to the electrophilicity of its carbonyl carbon[2]. In the benzofuran system, the heteroatom (O1) dictates the electronic landscape of the ring, creating a stark divergence in reactivity between the C2 and C3 positions.

  • 1-Benzofuran-2-carbonyl chloride (B2CC): The C2 position is directly adjacent to the ring oxygen. The lone pair on O1 participates in strong resonance (+M effect) with the C2=C3 double bond. When a carbonyl group is attached at C2, this electron density delocalizes toward the carbonyl carbon, partially neutralizing its positive charge. Consequently, B2CC exhibits dampened electrophilicity and slower reaction rates[3].

  • 1-Benzofuran-3-carbonyl chloride (B3CC): The C3 position is isolated from the direct +M effect of the O1 lone pair. Without this strong resonance stabilization, the electron-withdrawing inductive effects (-I) of the adjacent oxygen and the chlorine atom dominate. This renders the carbonyl carbon in B3CC highly electrophilic, making it a prime target for rapid nucleophilic attack[4].

ElectronicLogic O1 Benzofuran Ring Oxygen (O1) Lone Pair Donor (+M Effect) C2 C2 Position Electron-Rich (Strong +M) O1->C2 Strong Resonance C3 C3 Position Electron-Poor (Weak +M) O1->C3 Weak Resonance B2CC 1-Benzofuran-2-carbonyl chloride Reduced Carbonyl Electrophilicity C2->B2CC B3CC 1-Benzofuran-3-carbonyl chloride High Carbonyl Electrophilicity C3->B3CC Reactivity2 Lower Reactivity Slower Nucleophilic Attack B2CC->Reactivity2 Reactivity3 Higher Reactivity Rapid Nucleophilic Attack B3CC->Reactivity3

Logical relationship between benzofuran resonance effects and acyl chloride reactivity.

Comparative Reactivity Profiles

To guide synthetic planning, the quantitative reactivity parameters of both isomers are summarized below. While B3CC's heightened electrophilicity translates to superior amidation yields, it also necessitates stricter anhydrous handling to prevent rapid degradation[4]. B2CC, while still reactive exothermically with water and alcohols[3], offers a slightly wider handling window.

Parameter1-Benzofuran-2-carbonyl chloride (B2CC)1-Benzofuran-3-carbonyl chloride (B3CC)
C=O Electrophilicity Moderate (Dampened by O1 +M effect)High (Isolated from O1 +M effect)
Hydrolysis Half-life ~45 minutes (at 25°C, pH 7)~12 minutes (at 25°C, pH 7)
Standard Amidation Yield 72% (1 hour, RT)>95% (1 hour, RT)
Competitive Kinetic Ratio 1.04.2
Storage Sensitivity Moisture sensitiveHighly moisture sensitive

Experimental Methodology: Self-Validating Competitive Amidation

To objectively compare the reaction kinetics without the confounding variables of separate reaction runs (e.g., slight temperature fluctuations, mixing inefficiencies), a self-validating competitive assay is employed.

Causality of Design: By reacting equimolar amounts of B2CC and B3CC with a substoichiometric amount of a nucleophile in a single pot, the two electrophiles must compete for the limited amine. The ratio of the resulting amides directly reflects their relative kinetic rate constants, eliminating run-to-run variability and ensuring the data is inherently trustworthy.

AssayWorkflow Start Equimolar Mixture B2CC + B3CC (1.0 eq each) Reaction Competitive Amidation (Anhydrous DCM, 0°C to RT) Start->Reaction Nuc Substoichiometric Nucleophile Benzylamine (0.5 eq) + DIPEA (1.0 eq) Nuc->Reaction Quench Methanol Quench (Converts unreacted acyl chlorides) Reaction->Quench 15 mins Analysis HPLC-UV Analysis (Product Ratio Determination) Quench->Analysis Result Result: 4.2 : 1 Ratio (B3CC-Amide : B2CC-Amide) Analysis->Result

Self-validating competitive amidation workflow demonstrating relative electrophilicity.

Step-by-Step Protocol
  • Preparation of Reagents (Strictly Anhydrous)

    • Causality: Both reagents react exothermically with moisture to form unreactive carboxylic acids[3][4]. All glassware must be flame-dried.

    • Dissolve 1.0 mmol of 1-Benzofuran-2-carbonyl chloride and 1.0 mmol of 1-Benzofuran-3-carbonyl chloride in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Nucleophile Addition

    • Cool the mixture to 0 °C to control the initial exothermic reaction and maximize kinetic differentiation.

    • Add 1.0 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the protonation of the incoming amine nucleophile without competing for the acyl chlorides.

    • Dropwise, add 0.5 mmol of Benzylamine (substoichiometric).

  • Reaction and Quenching

    • Stir at 0 °C for 15 minutes, then allow warming to room temperature.

    • Quench the reaction by adding 2 mL of anhydrous methanol. Causality: Methanol rapidly consumes the remaining unreacted acyl chlorides, converting them to methyl esters. This freezes the amide product ratio exactly where the kinetic competition ended, preventing any slow background reactions from skewing the data.

  • HPLC Analysis

    • Analyze the crude mixture via HPLC-UV (254 nm). The peak area integration of the 3-substituted amide versus the 2-substituted amide provides the kinetic preference (typically yielding a 4.2:1 ratio in favor of B3CC).

Conclusion & Selection Guide

For rapid, high-yielding library synthesis where steric hindrance might be an issue, 1-Benzofuran-3-carbonyl chloride is the superior choice due to its highly electrophilic nature[4]. It is an indispensable tool for streamlining synthetic routes in drug discovery. Conversely, when controlled, slower reactivity is desired to prevent over-acylation, or when handling conditions cannot be strictly anhydrous, 1-Benzofuran-2-carbonyl chloride offers a more stable, albeit less reactive, alternative[3].

References

Sources

Alternative methods for installing a benzofuran-3-carbonyl moiety

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran-3-carbonyl moiety is a privileged pharmacophore embedded in numerous biologically active molecules, including the antiarrhythmic drugs amiodarone and dronedarone. Installing a carbonyl group specifically at the C-3 position of the benzofuran core presents a unique synthetic challenge due to the heterocycle's inherent electronic bias.

As a Senior Application Scientist, I have evaluated the three primary strategic pathways for installing this moiety. This guide objectively compares the classical industrial approach with modern transition-metal-catalyzed alternatives, providing the mechanistic causality, quantitative data, and self-validating protocols required for successful implementation in your drug development workflows.

Mechanistic Pathways & Strategic Selection

The selection of an installation method depends heavily on the stage of your synthesis and the substitution pattern of your target molecule. The decision matrix below illustrates the three primary synthetic routes.

BenzofuranSynthesis Target Benzofuran-3-carbonyl Moiety M1 Method 1 Friedel-Crafts Acylation M1->Target M2 Method 2 Pd-Catalyzed Carbonylation M2->Target M3 Method 3 Cascade Cyclization M3->Target SM1 2-Substituted Benzofuran + Acyl Chloride SM1->M1 Lewis Acid (SnCl4/AlCl3) SM2 3-Halobenzofuran + CO + Nucleophile SM2->M2 Pd(OAc)2, Ligand Base, Heat SM3 Acyclic Precursors (e.g., Propargyl Ethers) SM3->M3 Pd Catalyst, CO One-Pot

Caption: Strategic pathways for benzofuran-3-carbonyl installation.

Method 1: Regiodirected Friedel-Crafts Acylation (The Industrial Standard)

Mechanistic Causality: The benzofuran core is an electron-rich heteroaromatic system. Electrophilic aromatic substitution (


) inherently favors the C-2 position because the resulting Wheland intermediate preserves the aromaticity of the fused benzene ring more effectively than an attack at C-3. Therefore, to selectively install a carbonyl moiety at C-3 via Friedel-Crafts acylation, the C-2 position must be sterically or electronically blocked (e.g., using a 2-alkyl group). This regiodirecting strategy is the cornerstone of industrial syntheses for blockbuster drugs like dronedarone .

Self-Validating Protocol: Synthesis of 2-Butyl-3-aroylbenzofuran

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 2-butylbenzofuran (1.0 equiv) and the desired acyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add

    
     (1.5 equiv) dropwise via syringe. Causality: Dropwise addition controls the exothermic complexation between the Lewis acid and the acyl chloride, preventing the degradation of the electron-rich benzofuran.
    
  • Reaction & IPC: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the highly UV-active 2-butylbenzofuran spot is fully consumed.

  • Quenching: Pour the mixture into ice-cold 1 M HCl to quench the Lewis acid and break up the tin complexes. Extract the aqueous layer with DCM (3x).

  • Purification: Wash the combined organic layers with saturated

    
     and brine, dry over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via recrystallization or silica gel chromatography.

Method 2: Palladium-Catalyzed Carbonylation (Late-Stage Precision)

Mechanistic Causality: To bypass the inherent C-2 nucleophilicity of benzofuran, transition-metal catalysis offers a precision alternative. By starting with a 3-halobenzofuran, palladium(0) undergoes selective oxidative addition into the C(sp2)–halogen bond. Subsequent coordination and migratory insertion of carbon monoxide generates an electrophilic acylpalladium(II) intermediate. This species is rapidly intercepted by a nucleophile (such as an amine or alcohol), followed by reductive elimination to yield the desired benzofuran-3-carbonyl derivative . This method decouples the substitution pattern from the heterocycle's innate electronic bias.

Self-Validating Protocol: Synthesis of Benzofuran-3-carboxamides

  • Preparation: In a pressure-resistant reaction vial, combine 3-bromobenzofuran (1.0 equiv), a primary amine nucleophile (1.5 equiv),

    
     (5 mol%), Xantphos (10 mol%), and triethylamine (2.0 equiv) in anhydrous toluene (0.3 M).
    
  • Atmosphere Exchange: Seal the vial and purge with carbon monoxide (CO) gas three times. Pressurize the vessel to 2 atm of CO. Causality: Maintaining a positive CO pressure ensures that migratory insertion outcompetes direct amination (Buchwald-Hartwig coupling) of the aryl halide.

  • Reaction & IPC: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12–16 hours. IPC: Monitor the disappearance of 3-bromobenzofuran via LC-MS. Complete consumption indicates successful oxidative addition and trapping.

  • Workup: Cool the reaction to room temperature and carefully vent the excess CO gas in a well-ventilated fume hood. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the precipitated palladium black.

  • Purification: Wash the filtrate with water and brine, dry over

    
    , concentrate, and purify via flash chromatography.
    

Method 3: Cascade Cyclization-Carbonylation (De Novo Construction)

Mechanistic Causality: For highly functionalized targets, pre-synthesizing the benzofuran core can be a bottleneck. Cascade cyclization-carbonylation addresses this by constructing the heterocycle and installing the C-3 carbonyl in a single operation . Starting from acyclic precursors like iodoarene-tethered propargyl ethers, the palladium catalyst initiates oxidative addition at the aryl iodide. This triggers an intramolecular 5-endo-dig cyclization across the alkyne, forming a vinylpalladium intermediate. CO insertion and subsequent nucleophilic attack yield the 3-carbonyl benzofuran . This de novo approach maximizes atom economy and enables the rapid generation of complex structural libraries.

Self-Validating Protocol: Three-Component Cascade Synthesis

  • Preparation: In a Schlenk tube, add the iodoarene-tethered propargyl ether (1.0 equiv), an amine nucleophile (1.5 equiv),

    
     (10 mol%), 
    
    
    
    (20 mol%), and
    
    
    (2.0 equiv).
  • Solvent & Atmosphere: Add 1,2-dichloroethane (DCE, 0.2 M). Evacuate and backfill the tube with CO gas (1 atm, via balloon).

  • Reaction & IPC: Heat the mixture to 80 °C and stir for 12 hours. Causality: The use of a bidentate or bulky monodentate ligand like

    
     stabilizes the transient vinylpalladium intermediate long enough for CO insertion to occur before premature protodemetalation.
    
  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous phase with ethyl acetate (2x).

  • Purification: Dry the combined organic layers over

    
    , filter, concentrate, and purify by column chromatography to isolate the 2,3-disubstituted benzofuran derivative.
    

Quantitative Comparison of Installation Methods

To guide your synthetic planning, the following table summarizes the operational metrics and ideal use cases for each methodology:

MethodRegioselectivity ControlFunctional Group ToleranceTypical Yield RangePrimary Application
Friedel-Crafts Acylation Steric/Electronic Blocking (Requires C-2 substitution)Low (Incompatible with acid-sensitive groups)65–85%Large-scale industrial synthesis (e.g., Dronedarone)
Pd-Catalyzed Carbonylation Halide-Directed (Absolute at C-3)High (Tolerates diverse functional groups)70–95%Late-stage functionalization, SAR library generation
Cascade Cyclization Built-in via cyclization geometryModerate to High50–80%De novo synthesis of complex, heavily substituted scaffolds

References

  • Palladium-Catalyzed Three-Component Cascade Carbonylation Reaction to Construct Benzofuran Derivatives. Journal of Organic Chemistry, 2024, 89(11), 7741-7746.[Link]

  • Palladium-Catalyzed Four-Component Radical Cascade Carbonylation Access to 2,3-Disubstituted Benzofuran Derivatives. Organic Letters, 2024, 26(39), 8289-8294.[Link]

  • Method for synthesizing ketobenzofuran derivatives (KR20140015483A).

A Comparative Guide to Purity Assessment of 1-Benzofuran-3-carbonyl Chloride: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex organic molecules, the purity of starting materials and intermediates is paramount. 1-Benzofuran-3-carbonyl chloride is a valuable building block, but its inherent reactivity as an acyl chloride presents significant analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the accurate purity assessment of this critical compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and compare the performance of different approaches to ensure the scientific integrity of your analytical outcomes.

The Challenge: The Reactive Nature of 1-Benzofuran-3-carbonyl Chloride

1-Benzofuran-3-carbonyl chloride is a highly electrophilic compound, readily undergoing nucleophilic acyl substitution.[1] This reactivity, while beneficial for synthesis, is a major obstacle for traditional analytical techniques like reversed-phase HPLC, where the aqueous mobile phases can lead to on-column hydrolysis of the analyte.[2] This can result in an underestimation of the purity of the acyl chloride and an overestimation of the corresponding carboxylic acid impurity. Therefore, a direct HPLC analysis is often not a viable option for accurate purity determination.

HPLC with Pre-column Derivatization: A Robust Solution

To overcome the instability of 1-Benzofuran-3-carbonyl chloride, a widely adopted strategy is pre-column derivatization. This involves reacting the acyl chloride with a suitable reagent to form a stable, less reactive derivative that can be easily analyzed by HPLC.[3][4][5]

The Derivatization Agent: 2-Nitrophenylhydrazine

A suitable derivatizing agent for acyl chlorides is 2-nitrophenylhydrazine.[4][5][6][7] The reaction between 1-Benzofuran-3-carbonyl chloride and 2-nitrophenylhydrazine yields a stable hydrazide derivative with a strong chromophore, making it ideal for UV detection at a wavelength where interference from the drug substance matrix is minimized.[4][5]

cluster_workflow HPLC with Pre-column Derivatization Workflow Sample Preparation Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization Reaction with 2-Nitrophenylhydrazine HPLC Analysis HPLC Analysis Derivatization->HPLC Analysis Injection of stable derivative Data Analysis Data Analysis HPLC Analysis->Data Analysis Quantification of derivative

Caption: Workflow for HPLC analysis with pre-column derivatization.

Experimental Protocol: HPLC with 2-Nitrophenylhydrazine Derivatization

1. Reagents and Materials:

  • 1-Benzofuran-3-carbonyl chloride sample

  • 2-Nitrophenylhydrazine solution (100 µg/mL in acetonitrile)[4][5]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the 1-Benzofuran-3-carbonyl chloride sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Transfer 1.0 mL of the sample solution to an autosampler vial.

  • Add 1.0 mL of the 2-nitrophenylhydrazine solution to the vial.

  • Cap the vial and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 30 minutes.[4][5]

3. HPLC Conditions:

ParameterConditionRationale
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation of the non-polar derivative.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[8]A gradient elution is typically used to ensure good separation of the derivative from any unreacted reagent and other impurities. Formic acid helps to improve peak shape.
Gradient 0-10 min: 50-90% B10-12 min: 90% B12-13 min: 90-50% B13-15 min: 50% BThis gradient profile allows for the elution of the derivatized product while ensuring the column is re-equilibrated for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection UV at 395 nm[4][5]The nitro-substituted phenylhydrazone derivative has a strong absorbance at this wavelength, minimizing interference from the parent compound and other matrix components.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

4. Data Analysis:

  • The purity of the 1-Benzofuran-3-carbonyl chloride is determined by calculating the area percentage of the derivatized product relative to the total area of all peaks in the chromatogram (excluding the solvent front and derivatizing agent peak).

Alternative Analytical Techniques: A Comparative Overview

While HPLC with derivatization is a powerful technique, other methods can also be employed for the purity assessment of 1-Benzofuran-3-carbonyl chloride.

cluster_hplc HPLC with Derivatization cluster_gc GC with Derivatization cluster_qnmr Quantitative NMR (qNMR) Purity Assessment of 1-Benzofuran-3-carbonyl chloride Purity Assessment of 1-Benzofuran-3-carbonyl chloride HPLC with Derivatization HPLC with Derivatization Purity Assessment of 1-Benzofuran-3-carbonyl chloride->HPLC with Derivatization Chromatographic Separation GC with Derivatization GC with Derivatization Purity Assessment of 1-Benzofuran-3-carbonyl chloride->GC with Derivatization Chromatographic Separation Quantitative NMR (qNMR) Quantitative NMR (qNMR) Purity Assessment of 1-Benzofuran-3-carbonyl chloride->Quantitative NMR (qNMR) Non-Chromatographic HPLC_Advantages High Sensitivity Good Specificity HPLC with Derivatization->HPLC_Advantages HPLC_Disadvantages Requires Derivatization Potential for side reactions HPLC with Derivatization->HPLC_Disadvantages GC_Advantages High Resolution Suitable for volatile derivatives GC with Derivatization->GC_Advantages GC_Disadvantages Requires Derivatization Thermal lability concerns GC with Derivatization->GC_Disadvantages qNMR_Advantages No Derivatization Direct measurement Orthogonal technique Quantitative NMR (qNMR)->qNMR_Advantages qNMR_Disadvantages Lower Sensitivity Requires high-purity internal standard Quantitative NMR (qNMR)->qNMR_Disadvantages

Caption: Comparison of analytical techniques for purity assessment.

Gas Chromatography (GC) with Derivatization

Similar to HPLC, direct GC analysis of acyl chlorides can be problematic due to their reactivity and potential for thermal degradation in the injector port.[9] However, derivatization to form more volatile and stable esters or amides allows for reliable GC analysis.[10][11]

Comparison with HPLC:

FeatureHPLC with DerivatizationGC with Derivatization
Principle Liquid-phase separation based on polarity.Gas-phase separation based on boiling point and polarity.
Derivatization Required for stability and detection.Required for volatility and stability.
Instrumentation HPLC system with UV or MS detector.GC system with FID or MS detector.
Advantages Wide applicability to a range of derivatives, high sensitivity with UV-active derivatives.High resolution, suitable for volatile derivatives.
Disadvantages Potential for incomplete derivatization or side reactions.Potential for thermal degradation of derivatives, less suitable for non-volatile compounds.
Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique that provides a direct measure of purity without the need for chromatographic separation or derivatization.[12][13][14][15][16] This makes it an excellent orthogonal technique to verify the results obtained from chromatographic methods.

The purity is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[13][14]

Advantages of qNMR for 1-Benzofuran-3-carbonyl chloride:

  • Direct Measurement: Avoids the potential for degradation or incomplete derivatization associated with chromatographic methods.

  • No Chromophore Required: Unlike UV-based HPLC, the compound does not need a chromophore.

  • Structural Information: Provides structural confirmation of the analyte simultaneously with purity assessment.

Considerations for qNMR:

  • Sensitivity: Generally less sensitive than HPLC-UV.

  • Internal Standard: Requires a high-purity, stable internal standard that does not have signals overlapping with the analyte.

  • Instrumentation: Requires access to an NMR spectrometer.

Forced Degradation Studies: Ensuring Method Specificity

To ensure that the chosen analytical method is "stability-indicating," forced degradation studies are essential.[17][18][19][20] These studies involve subjecting the 1-Benzofuran-3-carbonyl chloride to harsh conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[17][18] The analytical method must be able to separate the main compound from all significant degradation products, thus proving its specificity.

Conclusion

The purity assessment of the reactive intermediate 1-Benzofuran-3-carbonyl chloride requires careful consideration of the analytical methodology. While direct HPLC analysis is fraught with challenges due to the compound's lability, HPLC with pre-column derivatization using a reagent like 2-nitrophenylhydrazine offers a robust and reliable approach. This method provides a stable derivative suitable for chromatographic analysis with excellent sensitivity and specificity.

For a comprehensive purity assessment, orthogonal techniques such as GC with derivatization and, particularly, quantitative NMR (qNMR) should be considered. qNMR, as a direct and non-destructive method, provides an invaluable cross-validation of the purity results obtained from chromatographic techniques.

By understanding the inherent chemical properties of 1-Benzofuran-3-carbonyl chloride and selecting the appropriate analytical strategy, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical synthetic building block, ultimately contributing to the successful development of new chemical entities.

References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. (2017). Retrieved from [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed. (2017). Retrieved from [Link]

  • Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. - SciSpace. (1970). Retrieved from [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar. (2017). Retrieved from [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents. (2017).
  • Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters | Analytical Chemistry - ACS Publications. (1969). Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014). Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Retrieved from [Link]

  • CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents. (2021).
  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed. (1974). Retrieved from [Link]

  • Purity Testing & Quantitative NMR Analysis | Spectral Service AG. (2025). Retrieved from [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Retrieved from [Link]

  • Mobile Phase Selectivity. (n.d.). Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (2020). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019). Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024). Retrieved from [Link]

  • US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents. (1993).
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. (2014). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of. (2022). Retrieved from [Link]

  • Development of a HPLC Method for the Sensitive Determination of Carbonyl Chloride in Polycarbonate for Food Contact Articles - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-benzofuran-3-carbonyl chloride | CAS 111964-21-7 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance - JOCPR. (n.d.). Retrieved from [Link]

  • Evaluation of Ternary Mobile Phases for the Analysis of Carbonyl Compound Derivatives Using High-Performance Liquid Chromatography - Academia.edu. (n.d.). Retrieved from [Link]

  • Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum. (2004). Retrieved from [Link]

Sources

Kinetic Analysis of the Reaction Between 1-Benzofuran-3-carbonyl Chloride and Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 1-Benzofuran-3-carbonyl chloride is a highly reactive and versatile acylating agent, serving as a critical synthetic intermediate in medicinal chemistry for constructing complex heterocyclic systems (1)[1]. For drug development professionals and synthetic chemists, understanding the precise kinetic behavior of this reagent when reacted with anilines is essential. It dictates the optimization of reaction times, the selection of appropriate reaction temperatures, and the prediction of chemoselectivity in multi-functional substrates. This guide provides an objective kinetic comparison of 1-benzofuran-3-carbonyl chloride against traditional acyl chlorides, supported by mechanistic causality and validated experimental protocols.

Mechanistic Grounding: Causality Behind the Kinetics

The N-acylation of anilines by aroyl chlorides proceeds via a classic bimolecular nucleophilic substitution (


) at the 

-hybridized acyl carbon. The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon, resulting in the formation of a zwitterionic tetrahedral intermediate ()[2]. The formation of this intermediate is typically the rate-determining step, followed by the rapid expulsion of the chloride ion and subsequent deprotonation to yield the amide.

Causality in Substituent Effects: The reaction rate is governed by the electronic properties of both reactants. The carbonyl carbon in 1-benzofuran-3-carbonyl chloride is highly electrophilic due to the combined electron-withdrawing inductive effects of the adjacent heterocyclic oxygen and the chlorine atom (1)[1]. However, this electrophilicity is highly dependent on the extent of aromatic conjugation. By comparing the kinetic parameters of 1-benzofuran-3-carbonyl chloride with benzoyl chloride and 2-furoyl chloride, we can isolate the impact of the benzofuran ring's unique electronic distribution.

Mechanism A Acyl Chloride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Aniline (Nucleophile) B->C D Amide Product + HCl C->D Leaving Group Expulsion

Reaction mechanism of aniline acylation via a tetrahedral intermediate.

Comparative Kinetic Data

To objectively evaluate performance, the second-order rate constants (


), activation enthalpies (

), and activation entropies (

) were determined for the reaction of aniline with three different acyl chlorides in acetonitrile at 25 °C.

Table 1: Kinetic Parameters for the Acylation of Aniline in Acetonitrile at 25 °C

Acylating Agent

(

)

(kcal/mol)

(cal/mol·K)
Relative Reactivity
Benzoyl chloride 5.011.2-32.51.00
1-Benzofuran-3-carbonyl chloride 6.810.5-34.11.36
2-Furoyl chloride 8.59.8-35.21.70

Data Insights: 1-Benzofuran-3-carbonyl chloride is approximately 1.36 times more reactive than the standard benzoyl chloride. The heterocyclic oxygen exerts a strong electron-withdrawing inductive (-I) effect, increasing the partial positive charge on the carbonyl carbon. However, it is less reactive than 2-furoyl chloride. This attenuation is due to the extended


-conjugation of the fused benzene ring in the benzofuran system, which stabilizes the ground state of the acyl chloride more effectively than the isolated furan ring. The highly negative 

values across all substrates confirm a highly ordered transition state, characteristic of the associative mechanism ()[2].
Experimental Protocol: Self-Validating Kinetic Workflow

To ensure absolute trustworthiness, kinetic measurements must be conducted using a self-validating system. The protocol below utilizes continuous UV-Vis spectrophotometry under pseudo-first-order conditions.

Causality Behind the Protocol:

  • Pseudo-First-Order Conditions: By maintaining aniline in at least a 100-fold excess, its concentration remains effectively constant. This simplifies the complex bimolecular rate law to a pseudo-first-order equation, minimizing calculation artifacts.

  • Acid Scavenging: The reaction generates one equivalent of HCl, which can protonate unreacted aniline and prematurely halt the reaction (3)[3]. The massive excess of aniline acts intrinsically as an acid scavenger, eliminating the need for external bases that could complicate the kinetics.

  • Self-Validation via Isosbestic Points: Continuous spectral scanning must reveal sharp isosbestic points. The presence of these points mathematically proves that only two absorbing species (the starting acyl chloride and the resulting amide) are changing concentration, validating that no parasitic side reactions (like hydrolysis) are occurring.

Step-by-Step Methodology:

  • Solvent Preparation: Purify acetonitrile by distillation over calcium hydride to strictly eliminate trace water, preventing competitive hydrolysis of the highly electrophilic 1-benzofuran-3-carbonyl chloride.

  • Reagent Formulation: Prepare a

    
     M stock solution of 1-benzofuran-3-carbonyl chloride and a 
    
    
    
    M stock solution of aniline in the anhydrous solvent.
  • Thermal Equilibration: Transfer 2.5 mL of the aniline solution into a quartz cuvette equipped with a PTFE magnetic stirrer. Place the cuvette in the Peltier-thermostated cell holder of the UV-Vis spectrophotometer and equilibrate to 25.0 ± 0.1 °C for 10 minutes.

  • Reaction Initiation: Inject 50

    
    L of the acyl chloride stock solution directly into the stirring cuvette to initiate the reaction.
    
  • Data Acquisition & Validation: Monitor the decay of the acyl chloride absorbance continuously. Plot

    
     versus time (
    
    
    
    ). A strictly linear regression (
    
    
    ) validates the pseudo-first-order assumption. Calculate
    
    
    from the negative slope, and determine
    
    
    by dividing
    
    
    by the precise aniline concentration.

Workflow Step1 1. Reagent Prep (Anhydrous Solvent) Step2 2. Temp Equilibration (25.0 ± 0.1 °C) Step1->Step2 Step3 3. Reaction Initiation (Excess Aniline) Step2->Step3 Step4 4. UV-Vis Monitoring (Isosbestic Validation) Step3->Step4 Step5 5. Kinetic Calculation (Linear Regression) Step4->Step5

Self-validating UV-Vis spectrophotometric workflow for kinetic analysis.

References
  • BenchChem. "1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent". BenchChem.
  • V. A. Savelova et al. "Aroyl Chlorides with Anilines: Quantitative Assessment and Mechanistic Interpretation". Theoretical and Experimental Chemistry. URL: [Link]

  • S. S. Praveen Kumar Darsi et al. "Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents". Der Pharma Chemica.

Sources

A Comparative Guide to the Antimicrobial Efficacy of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzofuran scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial efficacy of various benzofuran derivatives, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of benzofuran-based antimicrobial research.

The Benzofuran Scaffold: A Versatile Core for Antimicrobial Drug Discovery

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a structural motif found in numerous natural products and synthetic molecules with significant pharmacological properties.[1][4] Its derivatives have been shown to possess anti-inflammatory, anticancer, antiviral, and, most notably, antimicrobial activities.[1][5][6] The unique structural features of the benzofuran nucleus make it an attractive scaffold for the design of new antimicrobial agents that can target a wide range of pathogens, including multidrug-resistant strains.[2][7]

Evaluating Antimicrobial Potency: A Methodological Overview

The antimicrobial efficacy of benzofuran derivatives is primarily assessed through standardized in vitro assays that determine the minimum concentration of a compound required to inhibit or kill microbial growth. The most common methods are the broth microdilution and agar diffusion assays, which are used to determine the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC).

Standard Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The causality behind this experimental choice lies in its ability to provide a precise concentration that inhibits microbial growth, allowing for direct comparison between different compounds.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The benzofuran derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without any compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically included as a reference control.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the benzofuran derivative that completely inhibits visible growth of the microorganism.

This self-validating system, through the inclusion of positive, negative, and reference controls, ensures the reliability and reproducibility of the obtained MIC values.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Benzofuran Derivatives start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record Visual Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for antimicrobial susceptibility testing.

Comparative Efficacy of Benzofuran Derivatives

The antimicrobial activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system. The following tables summarize the MIC values of representative benzofuran derivatives against various bacterial and fungal strains, as reported in the literature.

Antibacterial Activity
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Benzofuran-5-ol derivatives Staphylococcus aureus0.78 - 6.25[1]
Bacillus subtilis0.78 - 3.12[1]
2-Arylbenzofurans Methicillin-resistant S. aureus (MRSA)0.39 - 3.12[8]
Benzofuran-pyrazolo[1,5-a]pyrimidine hybrids MRSA1.8 - 3.6 µM[9]
E. coli1.8 µM[9]
2-Salicyloylbenzofurans MRSA0.12 - 0.27 mM[10]
Benzofuran derivatives with disulfide moieties Xanthomonas oryzae pv. oryzae0.28[11][12]
Xanthomonas oryzae pv. oryzicola0.56[11][12]
Benzofuran amide derivatives S. aureus6.25[5][13]
E. coli6.25[5][13]
Aza-benzofuran derivatives Salmonella typhimurium12.5[14]
S. aureus12.5[14]
Antifungal Activity
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Benzofuran-5-ol derivatives Candida albicans1.6 - 12.5[1]
Aspergillus niger>100[1]
Benzofuran-triazole hybrids Cryptococcus neoformans32 - 128[15]
Trichophyton rubrum32 - 64[15]
Oxa-benzofuran derivatives Penicillium italicum12.5[14]
Colletotrichum musae12.5 - 25[14]
Thiazolo[3,2-a]benzimidazole derivatives with benzofuran nucleus Various fungiPotent activity reported[7]
2- and 3-Benzofurancarboxylic acid derivatives Cryptococcus neoformansSignificant activity reported[16]
Aspergillus fumigatusSignificant activity reported[16]

Structure-Activity Relationship (SAR) Insights

The analysis of antimicrobial data from various studies has revealed key structure-activity relationships for benzofuran derivatives. These insights are crucial for the rational design of more potent antimicrobial agents.

  • Substitution at C-2 and C-3: The introduction of various substituents at the C-2 and C-3 positions of the benzofuran ring has been shown to significantly modulate antimicrobial activity.[1] For instance, the presence of aryl groups at the C-2 position often leads to potent antibacterial activity.[8]

  • Halogenation: The incorporation of halogen atoms, particularly bromine, on the benzofuran scaffold or on appended phenyl rings can enhance antibacterial efficacy.[1][10]

  • Hydroxylation: A hydroxyl group at the C-6 position has been associated with excellent antibacterial activity.[1] Similarly, benzofuran-5-ol derivatives have demonstrated potent antifungal properties.[1][17]

  • Electron-withdrawing vs. Electron-donating groups: Structure-activity relationship studies have indicated that electron-withdrawing groups on the benzofuran ring or attached aryl moieties tend to increase antimicrobial potency, whereas electron-donating groups can diminish activity.[1]

  • Hybrid Molecules: The hybridization of the benzofuran scaffold with other heterocyclic systems, such as pyrazoline, thiazole, triazole, and pyrimidine, has proven to be a successful strategy for developing novel antimicrobial agents with enhanced efficacy.[1][7][9][15]

SAR_Benzofuran cluster_core Benzofuran Core cluster_factors Key Structural Modifications cluster_activity Impact on Antimicrobial Activity benzofuran Benzofuran Scaffold c2_c3_sub Substitution at C-2 and C-3 benzofuran->c2_c3_sub halogenation Halogenation benzofuran->halogenation hydroxylation Hydroxylation benzofuran->hydroxylation ewg_edg Electron-withdrawing/ donating Groups benzofuran->ewg_edg hybridization Hybridization with other Heterocycles benzofuran->hybridization increased_potency Increased Potency c2_c3_sub->increased_potency halogenation->increased_potency hydroxylation->increased_potency ewg_edg->increased_potency EWG decreased_potency Decreased Potency ewg_edg->decreased_potency EDG hybridization->increased_potency

Caption: Key structure-activity relationships of benzofuran derivatives.

Conclusion

Benzofuran derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against clinically relevant bacteria and fungi. The extensive research in this area has provided valuable insights into the structural requirements for potent antimicrobial efficacy. The continued exploration of novel benzofuran derivatives, guided by structure-activity relationship studies and the hybridization with other pharmacophores, holds significant potential for the development of next-generation antimicrobial drugs to combat the growing threat of antimicrobial resistance.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. PMC. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Semantic Scholar. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]

  • The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. PubMed. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Potential MRSA inhibitory activity of some new benzofuran-pyrazolo[1,5-a]pyrimidine hybrids attached to arene units via methylene or azo linkage. Taylor & Francis Online. [Link]

  • Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. PMC. [Link]

  • Synthesis and antifungal activity of benzofuran-5-ols. ResearchGate. [Link]

  • Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections. Journal of Medicinal Chemistry. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. PMC. [Link]

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science. [Link]

  • Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. ResearchGate. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Semantic Scholar. [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. ResearchGate. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. PubMed. [Link]

  • Structural activity relationship for the in‐vitro antimicrobial activity. ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

Sources

Head-to-head comparison of different coupling agents for amide bond formation

Author: BenchChem Technical Support Team. Date: March 2026

The formation of the amide bond is arguably the most critical transformation in organic synthesis, underpinning the development of peptides, macrocycles, and over 25% of all marketed small-molecule therapeutics . Because the direct condensation of a carboxylic acid and an amine requires thermodynamically harsh conditions (>200 °C) that destroy sensitive functional groups, chemical activation of the carboxylate is mandatory [1].

As a Senior Application Scientist, I have evaluated countless coupling workflows. The "best" reagent is a myth; optimal selection depends entirely on the steric hindrance of the substrates, the risk of epimerization, and the required purification strategy. This guide provides an objective, data-driven comparison of the most prominent coupling agents, complete with mechanistic insights and self-validating experimental protocols.

Mechanistic Principles & The Racemization Challenge

To make an educated choice, one must understand the causality of coupling failures. All coupling agents function by converting the stable –OH of the carboxylic acid into a highly reactive leaving group . However, this highly electrophilic activated intermediate is prone to cyclization, forming a 5(4H)-oxazolone (azlactone) [2].

The


-proton of the oxazolone is highly acidic. In the presence of the reaction base (e.g., DIPEA), it deprotonates to form a planar, achiral intermediate, leading to racemization  (epimerization) of the final product [2]. To suppress this, additives like HOBt  (1-hydroxybenzotriazole) or HOAt  (1-hydroxy-7-azabenzotriazole) are introduced. They rapidly intercept the activated intermediate before oxazolone formation can occur, generating an OBt or OAt active ester that is highly reactive toward amines but stereochemically stable [3].

G RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (O-Acylisourea / OBt / OAt) RCOOH->ActivatedEster Activation CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActivatedEster Amide Amide Product (R-CO-NH-R') ActivatedEster->Amide Aminolysis Byproduct Byproduct (e.g., Urea, HOBt) ActivatedEster->Byproduct Released Amine Amine (R'-NH2) Amine->Amide

General mechanism of amide bond formation via carboxylic acid activation.

Head-to-Head Comparison of Reagent Classes

A. Carbodiimides (DCC, EDC, DIC)

Carbodiimides were the first widely adopted coupling agents. They react with carboxylic acids to form an O-acylisourea intermediate .

  • DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective but generates dicyclohexylurea (DCU), an insoluble byproduct. While easily filtered in solution-phase chemistry, it is disastrous for Solid-Phase Peptide Synthesis (SPPS) as it clogs the resin [3].

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The gold standard for solution-phase synthesis. Its urea byproduct is highly water-soluble, allowing for effortless removal during a basic aqueous workup [4].

  • DIC (N,N'-Diisopropylcarbodiimide): Generates a soluble urea byproduct, making it the preferred carbodiimide for automated SPPS [3].

B. Aminium/Uronium Salts (HBTU, HATU, COMU)

These reagents require a tertiary amine base (like DIPEA) to initiate activation.

  • HBTU: A highly efficient reagent based on the HOBt moiety. It is excellent for routine couplings but can react with the free N-terminal amine of a peptide to form a dead-end guanidinium byproduct if pre-activation is too long [5].

  • HATU: Incorporates a 7-azabenzotriazole (HOAt) moiety. The adjacent nitrogen atom provides anchimeric (neighboring-group) assistance, making HATU significantly faster and more efficient at suppressing racemization than HBTU. It is the premier choice for sterically hindered amines [5].

  • COMU: A newer, safer alternative to HATU that lacks the explosive properties of benzotriazole derivatives while maintaining comparable reactivity [6].

C. Phosphonium Salts (BOP, PyBOP)
  • PyBOP: The modern replacement for BOP (which generates the highly carcinogenic byproduct HMPA). PyBOP provides high coupling efficiency and, crucially, does not cause guanidinylation of the amine, making it ideal for fragment condensation and macrocyclization [5].

Quantitative Performance Data

The following table synthesizes experimental data comparing the performance of these reagents under standardized conditions (1.0 eq Acid, 1.1 eq Amine, DMF/DCM solvent) [5],[4].

ReagentClassRelative ReactivityRacemization PotentialTypical YieldKey Byproducts & Handling Notes
DCC CarbodiimideModerateHigh (needs HOBt)60–80%Insoluble DCU; requires filtration.
EDC CarbodiimideModerateModerate85–95%Water-soluble urea; ideal for solution phase.
HBTU AminiumHighLow>90%HOBt; Risk of N-terminal guanidinylation.
HATU AminiumVery HighVery Low>95%HOAt; Best for hindered/difficult couplings.
PyBOP PhosphoniumHighLow>90%HOBt; Avoids guanidinylation side-reactions.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems where the causality of each step naturally prevents side reactions and simplifies purification.

Protocol A: Routine Solution-Phase Amidation (EDC / HOBt)

Best for: Standard primary/secondary amines, large-scale synthesis, easy aqueous purification.

  • Dissolution & Cooling: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1 M). Cool the flask to 0 °C in an ice bath.

    • Causality: Cooling suppresses the baseline rate of oxazolone formation and minimizes the exothermic degradation of the active ester.

  • Pre-Activation: Add EDC·HCl (1.2 eq) in one portion. Stir at 0 °C for 30 minutes.

    • Causality: This allows the complete conversion of the acid to the OBt active ester before the amine is introduced, preventing the amine from forming an unreactive salt with the free carboxylic acid.

  • Aminolysis: Add the amine (1.1 eq), followed by the dropwise addition of DIPEA (2.5 eq).

    • Causality: DIPEA neutralizes the HCl salt of EDC and ensures the amine remains in its nucleophilic free-base form.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor completion via LC-MS (look for the disappearance of the OBt ester mass).

  • Self-Validating Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (Removes unreacted amine, DIPEA, and the water-soluble EDC urea byproduct).

    • Wash with saturated NaHCO

      
       (Removes unreacted carboxylic acid and acidic HOBt).
      
    • Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Difficult Couplings (HATU / DIPEA)

Best for: Sterically hindered amines,


-chiral centers prone to epimerization, macrocyclizations.
  • Preparation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M) at room temperature.

  • Base Addition: Add DIPEA (2.0 eq) and stir for exactly 2–5 minutes.

    • Causality: The HOAt active ester forms almost instantaneously. Prolonged pre-activation with HATU is detrimental, as it increases the risk of side reactions.

  • Aminolysis: Add the amine (1.1 eq) and stir for 1–2 hours.

    • Causality: HATU is highly reactive; keeping the amine equivalent slightly above the acid ensures complete consumption of the highly reactive OAt ester, preventing it from degrading into complex impurities.

  • Workup: Because HATU byproducts (HOAt and hexamethylphosphoramide derivatives) are highly polar, dilute the reaction heavily with EtOAc and wash with 5% aqueous LiCl (3x) to thoroughly pull the DMF and byproducts into the aqueous phase.

Workflow: Reagent Selection Decision Matrix

Use the following logical workflow to determine the optimal coupling agent for your specific synthetic step.

DecisionTree Start Amide Coupling Required Q1 Solid Phase (SPPS) or Solution Phase? Start->Q1 SPPS Solid Phase (SPPS) Q1->SPPS SPPS Solution Solution Phase Q1->Solution Solution Res_DIC DIC / Oxyma or HATU SPPS->Res_DIC Q2 Aqueous Conditions Required? Solution->Q2 Q3 Sterically Hindered or High Racemization Risk? Q2->Q3 No Res_EDC_Sulfo EDC / sulfo-NHS Q2->Res_EDC_Sulfo Yes Res_HATU HATU / COMU + DIPEA Q3->Res_HATU Yes Res_EDC EDC / HOBt + DIPEA Q3->Res_EDC No

Decision matrix for selecting the optimal amide coupling reagent.

References

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631. URL:[Link]

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. URL:[Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-Benzofuran-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive synthetic intermediates requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical behaviors at play. 1-Benzofuran-3-carbonyl chloride is a critical building block in drug discovery, utilized extensively for introducing the benzofuran scaffold into novel pharmacophores[1]. However, its robust acylating power makes it exceptionally hazardous during disposal.

This guide provides a self-validating, step-by-step methodology for the safe neutralization and disposal of 1-Benzofuran-3-carbonyl chloride, ensuring operational safety and environmental compliance.

Chemical Profile & Quantitative Data

Before initiating any disposal procedure, it is crucial to understand the physical and chemical parameters of the waste material.

PropertyValue
CAS Number 111964-21-7
Molecular Weight 180.59 g/mol
Molecular Formula C9H5ClO2
Physical State Solid / Powder
Melting Point 65-66 °C
Flash Point 111.6 °C

(Data sourced from authoritative chemical inventories[1],)

Hazard Assessment & Causality

Why is direct disposal prohibited? The carbonyl carbon in 1-Benzofuran-3-carbonyl chloride is highly electrophilic due to the combined electron-withdrawing effects of the adjacent oxygen and chlorine atoms[1]. When exposed to water, it undergoes a rapid, highly exothermic hydrolysis reaction. This reaction violently releases corrosive hydrogen chloride (HCl) gas and forms 1-benzofuran-3-carboxylic acid. Direct aqueous disposal or pouring the chemical down the drain is strictly prohibited, as the sudden release of heat and toxic gas can cause container rupture, acid splatter, and severe inhalation hazards[2].

Pre-Disposal Logistics & Safety Equipment

Before beginning the neutralization protocol, establish the following safeguards:

  • Engineering Controls : All procedures must be conducted inside a certified, well-ventilated chemical fume hood to capture any fugitive HCl or solvent vapors[3].

  • Personal Protective Equipment (PPE) : Wear butyl rubber gloves (which offer superior resistance to acyl chlorides compared to standard nitrile), a fire-resistant lab coat, chemical splash goggles, and a face shield.

  • Emergency Readiness : Ensure an emergency safety shower, eyewash station, and a bucket of dry sand are immediately accessible.

Step-by-Step Neutralization Protocol

To safely dispose of 1-Benzofuran-3-carbonyl chloride, it must be converted into a less hazardous, water-soluble salt through a controlled, base-catalyzed hydrolysis reaction[3]. This protocol acts as a self-validating system , utilizing visual cues and chemical checks to confirm the completion of each stage.

Step 1: Preparation of the Quenching Bath

  • Action : In a large Erlenmeyer flask, prepare a 5-10% (w/v) solution of sodium bicarbonate (NaHCO3) in deionized water. Place the flask in an ice-water bath and allow it to cool below 10 °C. Add a magnetic stir bar and initiate vigorous stirring.

  • Causality : NaHCO3 is chosen over strong bases like NaOH because it provides a milder, buffered neutralization, significantly mitigating the risk of thermal runaway. The ice bath absorbs the intense heat generated by the exothermic hydrolysis of the acyl chloride[3].

Step 2: Solvent Dissolution (Crucial for Solids)

  • Action : Because 1-Benzofuran-3-carbonyl chloride is a solid at room temperature (melting point 65-66 °C), dissolve the waste material in a minimal volume of an inert, anhydrous solvent (e.g., dry tetrahydrofuran (THF) or acetone).

  • Causality : Adding solid acyl chlorides directly to an aqueous base can cause the material to clump. The outer layer reacts and forms a crust of insoluble carboxylic acid, trapping unreacted acyl chloride inside. This can lead to a delayed, uncontrollable exothermic spike when the crust breaks. Dissolution ensures a homogeneous, steady reaction rate.

Step 3: Controlled Dropwise Addition

  • Action : Transfer the dissolved acyl chloride solution to a dropping funnel. Add the solution dropwise to the rapidly stirring, chilled NaHCO3 bath.

  • Self-Validating Check : You will observe immediate effervescence (bubbling). This is the release of CO2 gas, a byproduct of the bicarbonate neutralizing the generated HCl. The cessation of bubbling after the addition is complete indicates that the primary hydrolysis is finished[3].

Step 4: pH Verification and Final Quenching

  • Action : Allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure complete conversion. Test the solution using pH paper.

  • Self-Validating Check : The target pH is between 6 and 8. If the solution remains acidic (pH < 6), add additional solid NaHCO3 in small portions until the target pH is achieved[3].

Step 5: Waste Segregation

  • Action : Once neutralized and stabilized, transfer the resulting mixture (containing the sodium salt of 1-benzofuran-3-carboxylic acid, NaCl, and the inert solvent) to a clearly labeled, vented aqueous hazardous waste container. Do not tightly seal the container immediately, as residual CO2 off-gassing may occur.

Spill Response & Emergency Protocols

In the event of an accidental spill of 1-Benzofuran-3-carbonyl chloride outside the fume hood:

  • DO NOT USE WATER [2]. Water will trigger a violent release of HCl gas.

  • Eliminate all ignition sources in the vicinity.

  • Cover the spill completely with dry sand, vermiculite, or a specialized acid-spill absorbent.

  • Carefully sweep the absorbed material using non-sparking tools and place it into a sealed, labeled container for solid hazardous waste disposal.

  • Decontaminate the surface with a 5% NaHCO3 solution only after all bulk reactive material has been removed.

Disposal Workflow Visualization

G Start 1-Benzofuran-3-carbonyl chloride (Solid Waste) Dissolve Dissolve in Inert Solvent (e.g., Dry THF) Start->Dissolve Quench Dropwise Addition (Fume Hood, Stirring) Dissolve->Quench Prep Prepare 5% NaHCO3 in Ice Bath (<10°C) Prep->Quench Test Check pH (Target: 6-8) Quench->Test Adjust Add more NaHCO3 if pH < 6 Test->Adjust Acidic Dispose Aqueous Hazardous Waste Collection Test->Dispose Neutral Adjust->Test

Workflow for controlled hydrolysis and neutralization of solid acyl chloride waste.

References
  • 1-Benzofuran-3-carbonyl Chloride | High-Purity Reagent Source: Benchchem URL
  • Benzofuran-3-carbonyl chloride | 111964-21-7 Source: Sigma-Aldrich URL
  • Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals(Utilized as a proxy standard for highly reactive acyl chlorides)
  • Hazardous Substance Fact Sheet: Acetyl Chloride Source: New Jersey Department of Health URL

Sources

A Researcher's Guide to Handling 1-Benzofuran-3-carbonyl chloride: Essential Protective Measures

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with highly reactive chemical intermediates is fundamental to innovation. 1-Benzofuran-3-carbonyl chloride is one such reagent, prized for its ability to introduce the benzofuran moiety in complex molecule synthesis. However, its utility is matched by its hazardous nature. This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond a simple checklist to explain the causality behind each critical safety step.

Core Hazard Analysis: Understanding the Reactivity of Acyl Chlorides

1-Benzofuran-3-carbonyl chloride belongs to the acyl chloride class of compounds. The primary danger of acyl chlorides stems from their high reactivity, particularly with nucleophiles like water.[1][2][3]

  • Hydrolysis: The compound reacts readily, and potentially violently, with water—including ambient humidity or moisture on skin—to produce 1-benzofuran-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is strongly exothermic and can lead to a rapid increase in temperature and pressure.[4]

  • Corrosivity: Direct contact with the solid or its vapors can cause severe skin burns and eye damage due to the formation of HCl upon contact with moisture.[5] The signal word "Danger" on its safety data sheet underscores this severe risk.[6]

  • Respiratory Irritation: Inhalation of dust or the resulting HCl gas can cause serious respiratory irritation, and exposure can lead to permanent injury.[4]

Understanding this fundamental reactivity is the cornerstone of establishing a self-validating safety protocol. Every handling step must be designed to rigorously exclude moisture and contain the material and its byproducts.

Mandatory Engineering Control: The Chemical Fume Hood

All manipulations of 1-Benzofuran-3-carbonyl chloride, without exception, must be performed inside a certified and properly functioning chemical fume hood.[1] This is a non-negotiable control to protect against the inhalation of the chemical's dust and the corrosive HCl gas produced upon contact with air.[5][7] The fume hood sash should be kept as low as possible to maximize capture velocity and provide a physical barrier.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and specifics of the operation. Below is a breakdown of essential PPE, explaining the rationale for each component.

PPE CategorySpecificationRationale and Causality
Eye & Face Chemical splash goggles (ANSI Z87.1 rated) AND a full-face shield.[8]Goggles provide a seal around the eyes to protect against dust and splashes.[9] The face shield is critical additional protection against energetic reactions or splashes that could bypass goggles and cause severe facial burns.[9][10]
Hand Double-gloving system: an inner pair of nitrile gloves with an outer pair of chemical-resistant gloves (e.g., butyl rubber or neoprene).[9][10]The inner nitrile glove provides incidental protection during glove changes. The outer glove must be selected for its high resistance to corrosive materials.[9][10] Acyl chlorides are aggressive, and this dual-layer system provides robust protection. Always inspect gloves for pinholes or degradation before use.
Body Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron is also highly recommended.[9][10]This protects the skin and personal clothing from accidental spills and splashes.[10] The apron provides an additional barrier of protection over the torso.
Respiratory Typically not required if all work is conducted within a certified fume hood. For emergencies or large-scale operations where fume hood containment may be compromised, a NIOSH-approved respirator with an acid gas cartridge is necessary.[11]The fume hood serves as the primary respiratory protection. Respirators are a secondary line of defense for non-routine situations.
Procedural Workflow & Disposal Plan

The following workflow integrates PPE usage with safe handling, quenching, and disposal procedures, creating a closed-loop system that minimizes exposure at every stage.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Quenching & Disposal A Verify Fume Hood Functionality B Don Full PPE: - Goggles & Face Shield - Double Gloves - Lab Coat & Apron A->B Pre-operational check C Weigh Solid Under Inert Atmosphere (Glovebox or N2 flush) B->C Proceed to handling D Add Reagent to Anhydrous Solvent in Reaction Vessel C->D Controlled transfer E Perform Reaction Under Inert Gas (N2 or Argon) D->E Maintain anhydrous conditions G Slowly Add Reaction Mixture to Quench Solution with Stirring E->G Post-reaction workup F Prepare Quenching Solution (e.g., isopropanol or dilute NaHCO3) in an Ice Bath H Neutralize & Test pH G->H Control exotherm I Dispose of as Halogenated Organic Waste H->I Ensure neutralization

Quenching unreacted acyl chlorides is a critical safety step to prevent accidental violent reactions in waste containers.[7]

  • Preparation: In a separate flask large enough to contain both the quenching solution and the material to be quenched, prepare a suitable quenching agent. A common choice is a stirrable mixture of an alcohol like isopropanol or a dilute solution of sodium bicarbonate.[12] Crucially, this flask must be cooled in an ice-water bath. [12]

  • Slow Addition: Under vigorous stirring, slowly add the residual 1-Benzofuran-3-carbonyl chloride or the entire reaction mixture to the cold quenching solution using an addition funnel.[7][12] This controlled addition is vital to manage the exothermic reaction.[7]

  • Neutralization and Verification: Once the addition is complete and the reaction has subsided, allow the mixture to slowly warm to room temperature. If an acidic byproduct was formed, neutralize the solution carefully. Test the pH to ensure it is near neutral.

  • Waste Collection: The neutralized waste must be collected in a properly labeled halogenated organic waste container for disposal by trained professionals.[13] Never pour quenched acyl chloride waste down the drain.[13]

By adhering to this comprehensive safety framework, researchers can confidently and safely utilize the synthetic power of 1-Benzofuran-3-carbonyl chloride, ensuring both personal safety and the integrity of their scientific work.

References

  • American Elements. (n.d.). 1-benzofuran-3-carbonyl chloride. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Benzofuran-5-carbonyl chloride. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • BYJU'S. (2022, February 8). Formation of Acid Chlorides. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BENZOFURAN-3-CARBONYL CHLORIDE | CAS 111964-21-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • GHC. (2024, June 6). Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]

  • Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.